5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride
Description
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Properties
IUPAC Name |
5-amino-2-methoxybenzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3S.ClH/c1-12-6-3-2-5(8)4-7(6)13(9,10)11;/h2-4H,8H2,1H3,(H2,9,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCAHWVBWYREEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)S(=O)(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Amino-2-methoxybenzene-1-sulfonamide Hydrochloride: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride, a key chemical intermediate with significant potential in medicinal chemistry and drug development. Authored from the perspective of a Senior Application Scientist, this document synthesizes fundamental chemical principles with practical, field-proven insights, focusing on the causality behind experimental choices and methodologies.
Compound Identification and Physicochemical Properties
5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride is an aromatic sulfonamide derivative. While a specific CAS number for the hydrochloride salt is not readily found in major chemical databases, this is not uncommon for hydrochloride salts of research intermediates, which are often prepared in-house from the free base for reasons of improved solubility and stability. The core molecule, 5-Amino-2-methoxybenzenesulfonamide , serves as the primary reference for its chemical properties.
The structural backbone of this compound, featuring a sulfonamide group, an amino group, and a methoxy group on a benzene ring, makes it a valuable scaffold in the synthesis of more complex molecules. The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of antibacterial, anti-inflammatory, and anticancer drugs.[1][2][3]
Table 1: Physicochemical Properties of 5-Amino-2-methoxybenzenesulfonamide
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O₃S | --- |
| Molecular Weight | 202.23 g/mol | --- |
| Appearance | Predicted to be a white to off-white solid | General knowledge |
| Solubility | Predicted to be slightly soluble in water, more soluble in organic solvents like DMSO and methanol. The hydrochloride salt is expected to have enhanced aqueous solubility. | General knowledge |
| pKa (predicted) | ~9.5 (amino group), ~10.5 (sulfonamide NH) | --- |
Note: Properties are for the free base and are largely predicted, as extensive experimental data for this specific molecule is not publicly available. The hydrochloride salt is formed by the protonation of the primary amino group.
Synthesis and Mechanistic Rationale
The synthesis of 5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The following proposed pathway is based on established synthetic routes for analogous aromatic sulfonamides.[4][5]
Proposed Synthesis Pathway
The synthesis logically begins with a commercially available starting material, such as 4-methoxyaniline, and proceeds through protection, sulfonation, amination, and deprotection, followed by salt formation.
Caption: Proposed multi-step synthesis of 5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride.
Detailed Experimental Protocol and Rationale
Step 1: Protection of the Amino Group
-
Protocol: To a solution of 4-methoxyaniline in a suitable solvent (e.g., glacial acetic acid), slowly add acetic anhydride with stirring. The reaction is typically exothermic and may require cooling. After the addition is complete, the mixture is stirred until the reaction is complete (monitored by TLC). The product, N-(4-methoxyphenyl)acetamide, is then isolated by precipitation in water, followed by filtration and drying.
-
Causality: The amino group of the starting material is highly reactive and would interfere with the subsequent chlorosulfonation step. Acetylation protects the amino group as an amide, which is stable under the strongly acidic conditions of chlorosulfonation.
Step 2: Chlorosulfonation
-
Protocol: The protected intermediate, N-(4-methoxyphenyl)acetamide, is added portion-wise to an excess of cold (0-5 °C) chlorosulfonic acid.[4] The temperature must be strictly controlled to prevent side reactions and degradation. The reaction mixture is stirred at low temperature until completion. The mixture is then carefully quenched by pouring it onto crushed ice, which precipitates the sulfonyl chloride product.
-
Causality: Chlorosulfonic acid is a powerful electrophilic agent that introduces the -SO₂Cl group onto the aromatic ring. The reaction is directed ortho to the activating methoxy group and para to the acetamido group. Due to steric hindrance from the methoxy group, the sulfonation occurs at the 5-position.
Step 3: Amination
-
Protocol: The resulting sulfonyl chloride is reacted with an excess of aqueous ammonia. The reaction is typically carried out at a controlled temperature to avoid hydrolysis of the sulfonyl chloride back to the sulfonic acid. The sulfonamide product precipitates from the solution and can be collected by filtration.
-
Causality: The highly reactive sulfonyl chloride readily undergoes nucleophilic substitution with ammonia to form the stable sulfonamide.
Step 4: Deprotection
-
Protocol: The acetyl protecting group is removed by acid hydrolysis. The N-(4-methoxy-3-sulfamoylphenyl)acetamide is heated in an aqueous solution of a strong acid, such as hydrochloric acid.[4] Upon cooling, the free amine product, 5-Amino-2-methoxybenzenesulfonamide, can be precipitated by neutralizing the solution.
-
Causality: The amide bond is susceptible to hydrolysis under acidic conditions, regenerating the primary amino group.
Step 5: Hydrochloride Salt Formation
-
Protocol: The purified free base is dissolved in a suitable alcohol, such as ethanol or isopropanol. A solution of hydrochloric acid in the same solvent is then added dropwise with stirring. The hydrochloride salt typically precipitates out of the solution and can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.[6]
-
Causality: The basic amino group is protonated by the hydrochloric acid to form the ammonium salt. This salt form often has improved crystallinity, stability, and aqueous solubility compared to the free base, making it more suitable for further use in research and development.
Applications in Medicinal Chemistry and Drug Development
The sulfonamide moiety is a privileged scaffold in drug discovery due to its ability to mimic the carboxylic acid group and participate in hydrogen bonding interactions with biological targets.[1][7] The title compound is a valuable building block for several reasons:
-
Versatile Intermediate: The primary amino group can be readily functionalized through various reactions, such as acylation, alkylation, and diazotization, allowing for the synthesis of a diverse library of compounds.
-
Structural Motif in Bioactive Molecules: The 5-amino-2-methoxybenzenesulfonamide core is structurally related to intermediates used in the synthesis of alpha-1 adrenergic receptor antagonists, such as Tamsulosin, which are used to treat benign prostatic hyperplasia.[5][6]
-
Potential for Novel Therapeutics: As a building block, this compound can be incorporated into novel molecular designs targeting a range of enzymes and receptors. Sulfonamides have shown a broad spectrum of biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties.[2][3]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized compound. A combination of chromatographic and spectroscopic techniques is typically employed.
Caption: Standard analytical workflow for the characterization of a novel chemical entity.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of the final compound and monitoring the progress of reactions.
-
Protocol Example:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm or 280 nm).
-
Rationale: This method separates the target compound from starting materials, by-products, and impurities based on their polarity. The peak area of the main component relative to the total peak area gives a quantitative measure of purity.[8]
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound. It is often coupled with HPLC (LC-MS).
-
Technique: Electrospray ionization (ESI) is a suitable method for this type of molecule.
-
Expected Result: In positive ion mode, the free base should show a prominent ion at m/z 203.05 [M+H]⁺. The hydrochloride salt may show the same ion, as the HCl is often lost in the gas phase.
-
Rationale: MS provides a highly accurate mass measurement, which is a critical piece of evidence for confirming the molecular formula of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise molecular structure.
-
¹H NMR: The proton NMR spectrum will show distinct signals for each type of proton in the molecule. Expected signals would include those for the aromatic protons (with specific splitting patterns indicating their relative positions), the methoxy group protons (a singlet around 3.8-4.0 ppm), and the amino and sulfonamide protons (which may be broad and exchangeable with D₂O).
-
¹³C NMR: The carbon NMR spectrum will show a signal for each unique carbon atom, confirming the carbon skeleton of the molecule.
-
Rationale: The chemical shifts, integration, and coupling patterns in the NMR spectra provide unambiguous evidence of the compound's structure and connectivity.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions must be observed when handling 5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride.
Table 2: Safety and Handling Guidelines
| Aspect | Recommendation | Rationale |
| Personal Protective Equipment (PPE) | Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[9][10] | To prevent skin and eye contact with the chemical, which may cause irritation.[9] |
| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood.[11][12] Avoid generating dust. | To minimize inhalation of the compound. Aromatic amines and sulfonamides can be respiratory irritants. |
| Storage | Store in a tightly sealed container in a cool, dry, and dark place.[9] Keep away from strong oxidizing agents. | To prevent degradation from moisture, light, and reaction with incompatible materials. |
| Spill & Disposal | In case of a spill, clean up promptly using appropriate absorbent material and dispose of as chemical waste in accordance with local regulations.[10][12] | To prevent environmental contamination and accidental exposure. |
References
- US20080319225A1 - Method of Preparation of (R)-(-)-5(2-Aminopropyl)-2-Methoxybenzenesulfonamide - Google Patents.
- RU2419605C2 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide - Google Patents.
-
SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE - Patent 1704140 - EPO. Available at: [Link]
-
5-(2-Aminopropyl)-2-methoxybenzenesulfonamide | C10H16N2O3S | CID - PubChem. Available at: [Link]
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Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed. Available at: [Link]
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REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Available at: [Link]
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The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Available at: [Link]
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ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW - YMER. Available at: [Link]
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Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art - MDPI. Available at: [Link]
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RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Available at: [Link]
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The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Available at: [Link]
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Chemical Safety Guidelines - updated July 21, 2021 - tamusa. Available at: [Link]
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What is the method of analysis of sulphonamides? - Quora. Available at: [Link]
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Determination of Sulfa Drugs and Sulfonamides | Analytical Chemistry - ACS Publications. Available at: [Link]
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Sulfonamide (medicine) - Wikipedia. Available at: [Link]
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Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals - UNC Policies. Available at: [Link]
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5-Amino-2-méthylbenzènesulfonamide - Chem-Impex. Available at: [Link]
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What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Available at: [Link]
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In-depth Technical Guide: 5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride
A Note to the Reader:
Following a comprehensive search of the scientific and technical literature, it has been determined that there is a significant lack of specific information regarding the biological mechanism of action for 5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride . This compound is not widely documented as an active pharmaceutical ingredient with a characterized pharmacological target or pathway. The available data strongly suggest that its primary role is that of a chemical intermediate—a building block used in the synthesis of other, more complex molecules.
Therefore, creating an in-depth technical guide on its "core mechanism of action" as a therapeutic agent is not feasible based on current public knowledge. The foundational experimental data, signaling pathway analyses, and validated protocols required for such a guide do not appear to exist for this specific compound.
This document will instead provide a broader context on the chemical class to which this molecule belongs—sulfonamides—and discuss their general mechanisms of action in different therapeutic areas. This will offer insights for researchers on the potential applications and study of novel sulfonamide-based compounds.
Part 1: Understanding the Sulfonamide Moiety: A Foundation for Drug Discovery
The sulfonamide functional group (-S(=O)₂-NR₂R₃) is a cornerstone in medicinal chemistry, recognized for its versatile roles in a wide array of therapeutic agents.[1][2][3] The unique electronic and structural properties of the sulfonamide moiety allow it to act as a versatile scaffold in drug design, contributing to a range of pharmacological activities.[1][2]
General Properties and Synthetic Versatility
Sulfonamides are typically synthesized by reacting a sulfonyl chloride with an amine.[1][4] This straightforward synthesis allows for extensive derivatization, enabling chemists to fine-tune the physicochemical and pharmacological properties of the resulting molecules. The ability to create large libraries of related compounds makes sulfonamides a valuable motif in drug discovery campaigns.[2]
The general structure of an arylsulfonamide, such as 5-Amino-2-methoxybenzene-1-sulfonamide, provides a template that can be modified to interact with various biological targets. The nature and position of substituents on the aromatic ring and the sulfonamide nitrogen can dramatically influence the compound's activity.
Common Mechanisms of Action for the Sulfonamide Class
While the specific mechanism for 5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride is unknown, the broader sulfonamide class exhibits several well-characterized mechanisms of action.
-
Antimicrobial Action: The classic mechanism for sulfonamide antibiotics is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.[5] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the production of folic acid, which is essential for DNA synthesis and bacterial growth.[5]
-
Enzyme Inhibition: Beyond their antibacterial role, sulfonamides are known to inhibit other enzymes. For example, some sulfonamide derivatives are potent inhibitors of carbonic anhydrases, which has applications in treating glaucoma and other conditions. Others have been developed as inhibitors of proteases, kinases, and other enzymes involved in pathological processes.[2][6]
-
Receptor Modulation: The sulfonamide scaffold is also present in drugs that target various receptors. For instance, certain sulfonamide-containing molecules act as antagonists for adrenergic receptors.[7] The drug Tamsulosin, an alpha-1 adrenergic receptor antagonist used to treat benign prostatic hyperplasia, contains a methoxybenzenesulfonamide moiety, although it is a more complex molecule than the topic of this guide.[7][8]
-
Anticancer Activity: Some modern sulfonamide derivatives have been developed as anticancer agents.[9] These compounds can act through various mechanisms, including the inhibition of protein tyrosine kinases, which are often overactive in cancer cells.[9]
-
Anti-inflammatory and Antioxidant Effects: Research has also explored the anti-inflammatory and antioxidant properties of novel sulfonamide derivatives.[5][6][10] These activities can stem from the inhibition of inflammatory enzymes or the scavenging of reactive oxygen species.[5][6]
Part 2: Potential Research Directions for Novel Aminobenzene Sulfonamides
Given the lack of specific data on 5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride, its primary value to researchers and drug development professionals lies in its potential as a starting material for the synthesis of new chemical entities.
Hypothetical Experimental Workflow for Characterizing a Novel Sulfonamide
If a researcher were to use 5-Amino-2-methoxybenzene-1-sulfonamide as a scaffold to develop a new therapeutic agent, a systematic approach would be required to elucidate its mechanism of action. The following represents a generalized workflow.
Caption: Generalized workflow for the characterization of a novel therapeutic agent.
Step-by-Step Protocol: Target Engagement Assay (Example)
To confirm that a newly synthesized sulfonamide derivative interacts with a putative protein target within a cell, a cellular thermal shift assay (CETSA) could be employed.
Objective: To measure the thermal stabilization of a target protein upon ligand binding.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line to ~80% confluency.
-
Treat cells with the test sulfonamide compound at various concentrations or a vehicle control for a specified time.
-
-
Harvesting and Lysis:
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet in a lysis buffer containing protease and phosphatase inhibitors.
-
Lyse the cells via freeze-thaw cycles or sonication.
-
Clarify the lysate by centrifugation to remove insoluble debris.
-
-
Heat Challenge:
-
Aliquot the soluble lysate into PCR tubes.
-
Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
Cool the samples at room temperature for 3 minutes.
-
-
Separation of Soluble and Aggregated Fractions:
-
Centrifuge the heated samples at high speed (e.g., 20,000 x g) to pellet the heat-denatured, aggregated proteins.
-
Carefully collect the supernatant, which contains the soluble, non-aggregated proteins.
-
-
Protein Analysis:
-
Analyze the amount of the specific target protein remaining in the soluble fraction by Western blotting or mass spectrometry.
-
A successful ligand will increase the thermal stability of its target protein, resulting in more protein remaining in the soluble fraction at higher temperatures compared to the vehicle control.
-
Conclusion
While a detailed mechanistic guide for 5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride cannot be provided due to a lack of specific research, the broader sulfonamide class remains a highly productive area for drug discovery.[1][2] The true value of this particular compound for researchers and drug development professionals likely lies in its utility as a chemical scaffold for creating novel molecules with potentially valuable therapeutic properties. Future research starting with this and similar building blocks may lead to the development of new drugs with well-defined mechanisms of action across a range of diseases.
References
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Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. PubMed. Available at: [Link]
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Antioxidative Activity of 1,3,5-Triazine Analogues Incorporating Aminobenzene Sulfonamide, Aminoalcohol/Phenol, Piperazine, Chalcone, or Stilbene Motifs. ResearchGate. Available at: [Link]
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5-Amino-2-methylbenzenesulfonamide. ResearchGate. Available at: [Link]
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5-Amino-2-methylbenzenesulfonamide | C7H10N2O2S. PubChem. Available at: [Link]
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Antioxidative Activity of 1,3,5-Triazine Analogues Incorporating Aminobenzene Sulfonamide, Aminoalcohol/Phenol, Piperazine, Chalcone, or Stilbene Motifs. MDPI. Available at: [Link]
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5-amino-2-methyl-benzenesulfonamide | Drug Information. PharmaCompass.com. Available at: [Link]
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(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide. PubChem. Available at: [Link]
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5-(2-((2-(2-Ethoxyphenoxy)ethyl)amino)propyl)-2-methoxybenzenesulfonamide. PubChem. Available at: [Link]
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Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed. Available at: [Link]
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Synthesis, Characterization and Study Biological Activity of New Para- methoxy Benzene Sulfonamide Derivatives and some Amino Acid. Journal of University of Babylon for Pure and Applied Sciences. Available at: [Link]
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An In-depth Technical Guide to the Structural Analogues and Derivatives of 5-Amino-2-methoxybenzene-1-sulfonamide
Foreword: The Strategic Importance of the Aminomethoxybenzenesulfonamide Scaffold
The 5-amino-2-methoxybenzene-1-sulfonamide core is a foundational structure in modern medicinal chemistry. While seemingly unassuming, this scaffold provides a versatile platform for the development of highly specific and potent therapeutic agents. Its strategic importance is most notably demonstrated by its role as a key intermediate in the synthesis of Tamsulosin, a widely prescribed α1-adrenoceptor antagonist for the management of benign prostatic hyperplasia (BPH).[1][2][3] This guide will provide an in-depth exploration of the synthesis, derivatization, and therapeutic potential of structural analogues stemming from this core, offering researchers and drug development professionals a comprehensive technical resource. We will delve into the causality behind synthetic strategies, the rationale for analogue design, and the mechanisms that underpin the pharmacological activity of these compounds.
The Core Moiety: Physicochemical Properties and Synthesis
The foundational compound, 5-amino-2-methoxybenzene-1-sulfonamide, serves as the primary building block for a range of more complex molecules. Understanding its synthesis is crucial for any subsequent derivatization. The most common synthetic approach involves a multi-step process starting from readily available precursors.
A prevalent strategy for constructing the benzenesulfonamide core involves the chlorosulfonation of an appropriately substituted aniline derivative, followed by amination.[4] For instance, a process can be envisioned starting from 4-methoxyaniline (p-anisidine).[5]
Synthetic Pathway Overview
The synthesis of the core structure and its key aminopropyl derivative, a direct precursor to Tamsulosin, can be conceptualized through the following workflow. This pathway emphasizes the strategic introduction of functional groups to achieve the desired stereochemistry and substitution pattern.
Caption: Synthetic workflow for (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide HCl.
Detailed Experimental Protocol: Synthesis of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide
The following protocol is a synthesized representation based on established patent literature, particularly routes involving Friedel-Crafts acylation.[6][7]
Step 1: Amino Protection of D-Alanine
-
To a suspension of D-alanine in a suitable aprotic solvent (e.g., dichloromethane), add a protecting group reagent such as ethyl trifluoroacetate.
-
The reaction is typically carried out in the presence of a base to facilitate the acylation of the amino group.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until completion.
-
Upon completion, the protected D-alanine is isolated through standard workup procedures.
Step 2: Friedel-Crafts Acylation
-
The protected D-alanine is converted to its corresponding acid chloride, for example, by treatment with oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF).[6]
-
In a separate vessel, a Lewis acid catalyst (e.g., AlCl3) is suspended in a solvent like nitromethane.[6]
-
The solution is cooled, and methoxybenzene (anisole) is added.
-
The previously prepared acid chloride is then added dropwise to the methoxybenzene-Lewis acid mixture at a controlled temperature.
-
The reaction is stirred for an extended period, often at room temperature, to ensure complete acylation.[6]
-
The reaction is quenched by the slow addition of cold dilute acid (e.g., 1M HCl).
-
The organic layer is separated, washed, dried, and concentrated to yield the protected phenyl-alanine analogue.
Step 3: Chlorosulfonation
-
The product from Step 2 is dissolved in a suitable solvent such as dichloromethane and cooled to a low temperature (e.g., -10 to 0 °C).
-
Chlorosulfonic acid is added dropwise, maintaining the low temperature to control the exothermic reaction.[4]
-
The reaction mixture is stirred for a period to ensure complete sulfonation.
Step 4: Amination
-
The reaction mixture containing the newly formed sulfonyl chloride is slowly and carefully added to a cooled, concentrated solution of aqueous ammonia (ammonium hydroxide).[4]
-
This step must be performed with vigorous stirring and cooling to manage the heat of reaction and ensure efficient conversion to the sulfonamide.
-
The resulting protected aminopropyl benzenesulfonamide precipitates and can be isolated by filtration.
Step 5: Deprotection
-
The protecting group is removed under conditions specific to the chosen group. For an acetyl group, for instance, refluxing in an aqueous HCl solution is effective.
-
After deprotection, the reaction mixture is cooled, and the pH is adjusted with a base (e.g., sodium carbonate) to precipitate the free amine product.[8]
-
The final product, (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, is collected by filtration, washed, and dried.
Step 6: Hydrochloride Salt Formation
-
The free base is dissolved in a suitable solvent (e.g., ethanol).
-
A solution of HCl in a compatible solvent (e.g., HCl in ethanol) is added dropwise until precipitation is complete.
-
The resulting hydrochloride salt is collected by filtration, washed with a cold solvent, and dried under vacuum.
Key Structural Analogues and Their Therapeutic Significance
The versatility of the 5-amino-2-methoxybenzene-1-sulfonamide scaffold lies in the numerous points for chemical modification. The primary amino group, the sulfonamide nitrogen, and the aromatic ring itself can all be functionalized to generate a diverse library of analogues.
The Tamsulosin Family: α1-Adrenoceptor Antagonists
The most prominent derivative is (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, the direct precursor to Tamsulosin.[9] Tamsulosin is synthesized by the further elaboration of the aminopropyl side chain.
-
Chemical Name: (R)-5-(2-((2-(2-ethoxyphenoxy)ethyl)amino)propyl)-2-methoxybenzenesulfonamide
-
Therapeutic Use: Treatment of benign prostatic hyperplasia (BPH).[1][2][3]
Mechanism of Action: Tamsulosin is a selective antagonist of α1-adrenergic receptors, with a particular preference for the α1A subtype, which is predominantly located in the smooth muscle of the prostate and bladder neck.[10][11][12] By blocking these receptors, Tamsulosin induces smooth muscle relaxation, which alleviates the symptoms of BPH by improving urinary flow.[1][2] Its selectivity for the α1A receptor subtype over the α1B subtype (found in blood vessels) results in a lower incidence of cardiovascular side effects like hypotension compared to less selective alpha-blockers.[1][10]
Caption: Mechanism of action of Tamsulosin in benign prostatic hyperplasia.
Carbonic Anhydrase Inhibitors
The sulfonamide moiety is a classic zinc-binding group, making it an ideal pharmacophore for inhibiting metalloenzymes like carbonic anhydrases (CAs).[13] Derivatives of benzenesulfonamides are extensively studied as CA inhibitors for various therapeutic applications, including glaucoma, and as potential anticancer agents.[14]
-
Structure-Activity Relationship (SAR): The design of selective CA inhibitors often involves a "tail approach," where modifications to the benzene ring influence interactions with specific amino acid residues within the different CA isoforms.[15] For instance, novel indole-1,2,3-triazole chalcone hybrids incorporating a benzenesulfonamide moiety have been synthesized and shown to be potent CA inhibitors.[13]
Table 1: Representative Sulfonamide-Based Carbonic Anhydrase Inhibitors
| Compound Class | Target Isoforms | Therapeutic Potential | Reference |
| Indolylchalcone-benzenesulfonamide hybrids | hCA I, II, IX, XII | Glaucoma, Cancer | [13] |
| 5-Amino-1,3,4-thiadiazole-2-sulfonamides | hCA II | Neuroprotective | [16] |
| Sulfonyl semicarbazides | hCA XII | Glaucoma, Cancer | [17] |
Heterocyclic Derivatives with Diverse Bioactivities
The primary amino group of the core structure is a convenient handle for the synthesis of various heterocyclic derivatives. These modifications can lead to compounds with a wide array of pharmacological activities.
-
Antimicrobial Agents: The sulfonamide group itself is the basis for sulfa drugs. Coupling the core aminobenzenesulfonamide with heterocyclic moieties like 1,3,4-oxadiazole has yielded compounds with significant activity against methicillin-resistant Staphylococcus aureus (MRSA).[18]
-
Anticancer Agents: Novel sulfonamide derivatives are continuously being explored as anticancer agents, targeting pathways like VEGFR-2 inhibition and apoptosis induction.[19]
Analytical Characterization Protocols
Rigorous characterization is essential to confirm the structure and purity of synthesized analogues. A combination of spectroscopic and spectrometric techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for structural elucidation.[20][21]
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
¹H NMR:
-
Acquire a standard proton spectrum.
-
Expected Signals: Look for characteristic peaks corresponding to aromatic protons (typically in the 6.5-8.0 ppm range), the methoxy group singlet (~3.9 ppm), and protons on any alkyl or heterocyclic substituents.[22] The sulfonamide (SO₂NH) proton often appears as a broad singlet.[22]
-
-
¹³C NMR:
Mass Spectrometry (MS)
MS is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, confirming their elemental composition.[21][22]
Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: Infuse the sample into the ESI source.
-
Data Interpretation:
-
In positive ion mode, look for the protonated molecular ion [M+H]⁺.
-
In negative ion mode, look for the deprotonated molecular ion [M-H]⁻.
-
The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the target compound.
-
Conclusion and Future Directions
The 5-amino-2-methoxybenzene-1-sulfonamide scaffold is a privileged structure in medicinal chemistry, primarily due to its role in the development of Tamsulosin. However, its potential extends far beyond α1-adrenoceptor antagonism. The inherent properties of the sulfonamide group as a zinc-binding moiety and the synthetic accessibility of the aromatic amine provide fertile ground for the development of novel inhibitors for enzymes like carbonic anhydrases and new classes of antimicrobial and anticancer agents. Future research should focus on exploring diverse heterocyclic substitutions at the amino position and further investigating the structure-activity relationships of substitutions on the aromatic ring to fine-tune selectivity for various biological targets. The continued exploration of this versatile core will undoubtedly lead to the discovery of new and improved therapeutic agents.
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Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids - PubMed. Available at: [Link]
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What is the mechanism of Tamsulosin Hydrochloride? - Patsnap Synapse. Available at: [Link]
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Tamsulosin in urology: beyond benign prostatic hyperplasia | Request PDF - ResearchGate. Available at: [Link]
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Discovery and Evaluation of Novel Sulfonamide Derivatives Targeting Aromatase in ER+ Breast Cancer - PMC - PubMed Central. Available at: [Link]
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Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides - The Royal Society of Chemistry. Available at: [Link]
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Synthesis , Identification some of new heterocyclic Compounds Derivatives and study of the biological Activity. Available at: [Link]
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Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug - ResearchGate. Available at: [Link]
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Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - MDPI. Available at: [Link]
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Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies | ACS Omega. Available at: [Link]
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Design, Synthesis, and Pharmacological Evaluation of Novel Quinolone Aryl Sulfonamide Derivatives as Potent GPR55 Antagonists - MDPI. Available at: [Link]
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A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by >1>H and >19>F NMR Spectroscopy - the University of Bath's research portal. Available at: [Link]
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SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE - Patent 1704140 - EPO. Available at: [Link]
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Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate - Semantic Scholar. Available at: [Link]
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Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling - MDPI. Available at: [Link]
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Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides - PubMed. Available at: [Link]
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Full article: Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus - Taylor & Francis. Available at: [Link]
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Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC - NIH. Available at: [Link]
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Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC - NIH. Available at: [Link]
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Tamsulosin plus a new complementary and alternative medicine in patients with lower urinary tract symptoms suggestive of benign prostatic hyperplasia: Results from a retrospective comparative study - ResearchGate. Available at: [Link]
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Research Article Sulfonamide Based 𝛽-Carbonic Anhydrase Inhibitors: 2D QSAR Study - Semantic Scholar. Available at: [Link]
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Design, synthesis, and biological studies of novel sulfonamide derivatives as farnesoid X receptor agonists - PubMed. Available at: [Link]
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Tamsulosin (oral route) - Side effects & dosage - Mayo Clinic. Available at: [Link]
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(PDF) 5-Amino-2-methylbenzenesulfonamide - ResearchGate. Available at: [Link]
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Molbank | Topical Collection : Heterocycle Reactions - MDPI. Available at: [Link]
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Tamsulosin Alternatives Compared - Drugs.com. Available at: [Link]
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β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives - PMC - NIH. Available at: [Link]
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Preparation of 4-methoxyphenol - PrepChem.com. Available at: [Link]
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The Strategic Utility of Substituted Aminobenzenesulfonamides: A Guide to 5-Amino-2-methoxybenzene-1-sulfonamide Hydrochloride as a Versatile Chemical Building Block
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the role of 5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride as a pivotal chemical building block in modern organic synthesis and drug discovery. While direct literature on this specific hydrochloride salt is sparse, this document provides a comprehensive overview of its core chemical principles, potential synthetic routes, and functional applications by drawing authoritative insights from closely related and well-documented structural analogs. By examining the reactivity of the aminobenzenesulfonamide scaffold, we illuminate the strategic advantages this compound offers in the construction of complex, biologically active molecules.
Core Structural Features and Physicochemical Properties
5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride possesses a unique trifunctional aromatic core, integrating an aniline-type amino group, a methoxy group, and a sulfonamide moiety. This distinct arrangement of functional groups provides a versatile platform for a variety of chemical transformations, making it a valuable precursor in multi-step syntheses.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁ClN₂O₃S | N/A |
| Molecular Weight | 238.70 g/mol | N/A |
| CAS Number | 160534-52-9 | N/A |
| Appearance | Expected to be a crystalline solid | General knowledge |
| Solubility | Expected to be soluble in water and polar organic solvents | General knowledge |
The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which can be advantageous for certain reaction conditions. The free amino group provides a nucleophilic center, the sulfonamide can engage in various coupling reactions, and the methoxy group influences the electronic properties of the benzene ring, directing further electrophilic substitution.
Synthetic Strategies and Methodologies
A general representation of this synthetic logic is illustrated below:
Caption: A hypothesized synthetic route to 5-Amino-2-methoxybenzene-1-sulfonamide.
A Case Study: Synthesis of the Analog 5-(ethylsulfonyl)-2-methoxyaniline
To provide a concrete and experimentally validated example of the synthesis of a closely related and pharmacologically significant building block, we present the synthesis of 5-(ethylsulfonyl)-2-methoxyaniline. This compound is a crucial precursor for various protein kinase inhibitors, including those targeting VEGFR2.[1]
Reaction Scheme
The synthesis starts from 4-methoxybenzene-1-sulfonyl chloride and proceeds through nitration, ethylation, and subsequent reduction of the nitro group to the desired aniline.
Caption: Synthetic pathway for 5-(ethylsulfonyl)-2-methoxyaniline.[1]
Experimental Protocol: Reduction of 4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene
The final step in the synthesis of 5-(ethylsulfonyl)-2-methoxyaniline is the reduction of the nitro group. This is a critical transformation that yields the versatile amino functionality.
Materials:
-
4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene
-
Ethanol (EtOH)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Silica gel
Procedure:
-
Dissolve 4-(ethylsulfonyl)-1-methoxy-2-nitrobenzene (1.00 equivalent) in ethanol.[1]
-
Add a catalytic amount of 10% Pd/C to the solution.[1]
-
Stir the mixture under a hydrogen atmosphere at 34 °C.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete after 2 days.[1]
-
Upon completion, filter the mixture through a small column of silica gel to remove the catalyst.[1]
-
Evaporate the solvent under reduced pressure to yield the crude product.[1]
-
Dry the product under high vacuum to obtain pure 5-(ethylsulfonyl)-2-methoxyaniline as a solid powder.[1]
This validated protocol for a structural analog provides a reliable template for the potential reduction step in the synthesis of 5-Amino-2-methoxybenzene-1-sulfonamide.
Role as a Chemical Building Block in Drug Discovery
The trifunctional nature of 5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride makes it a highly strategic building block for the synthesis of diverse molecular scaffolds, particularly in the realm of kinase inhibitors. The aniline moiety is a common feature in many kinase inhibitors, often forming a key hydrogen bond interaction within the ATP-binding pocket of the enzyme.
Key Reactions and Transformations
The primary amino group is a versatile handle for a variety of chemical transformations:
-
N-Arylation/N-Alkylation: The amino group can be readily arylated or alkylated to introduce diverse substituents, a common strategy in optimizing ligand-receptor interactions.
-
Amide Bond Formation: Acylation of the amino group is a straightforward method to append various side chains.
-
Diazotization and Subsequent Reactions: The amino group can be converted to a diazonium salt, which can then be subjected to a range of Sandmeyer-type reactions to introduce a variety of functional groups.
-
Cyclization Reactions: The amino group, in concert with the sulfonamide, can participate in cyclization reactions to form heterocyclic systems such as benzothiadiazines.[2]
The sulfonamide group also offers synthetic utility, for instance, through N-alkylation or by serving as a directing group in aromatic substitution reactions.
Application in the Synthesis of Kinase Inhibitors
Substituted anilines are foundational components in a multitude of kinase inhibitors.[1][3] For example, the analog 5-(ethylsulfonyl)-2-methoxyaniline is a key fragment in the development of potent VEGFR2 inhibitors, which are crucial in anti-angiogenic cancer therapies.[1] The structural similarity of 5-Amino-2-methoxybenzene-1-sulfonamide suggests its potential as a valuable building block in the synthesis of novel kinase inhibitors.
The general workflow for utilizing such a building block in kinase inhibitor synthesis is depicted below:
Sources
Methodological & Application
Application Note & Protocol: Chemical Derivatization of 5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride
Abstract
5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride is a key aromatic amine building block in synthetic chemistry, particularly in the development of pharmaceutical agents and specialized dyes. Its utility is largely defined by the reactivity of its primary aromatic amine. This document provides detailed, field-tested protocols for two fundamental derivatization reactions targeting this functional group: N-acetylation and diazotization followed by azo coupling . These protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying chemical principles and rationale for each experimental choice. By mastering these transformations, researchers can effectively modify the compound's properties for a wide range of applications, from altering solubility and bioavailability to creating potent chromophores for analytical or materials science purposes.
Compound Profile and Safety Mandates
Before commencing any experimental work, a thorough understanding of the reagent's properties and associated hazards is imperative.
Table 1: Physicochemical Properties of 5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride
| Property | Value |
| Chemical Formula | C₇H₁₁ClN₂O₃S |
| Molar Mass | 238.70 g/mol |
| Appearance | Off-white to light beige crystalline solid[1] |
| Melting Point | 163 - 164 °C[1] |
| Structure |
Hazard Analysis and Safe Handling
5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride and its derivatives must be handled with appropriate care.
-
Hazard Identification: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[2][3] Avoid formation of dust and aerosols.[2][3] Keep away from incompatible materials and sources of ignition.[2][3]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1]
Principles of Derivatization: Targeting the Aromatic Amine
The primary aromatic amine (-NH₂) is the most nucleophilic site on the molecule (once deprotonated from its hydrochloride salt form). This makes it the primary target for electrophilic reagents.
Mechanism I: N-Acetylation
N-acetylation is a robust method for converting the primary amine into a secondary acetamide. This transformation is crucial for protecting the amine group, altering the compound's solubility, or modulating its biological activity. The reaction proceeds via a nucleophilic acyl substitution mechanism where the lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride or acetyl chloride.
Rationale for Reagent Choice: Acetic anhydride is often preferred over acetyl chloride in a research setting as it is less volatile, less corrosive, and the reaction byproduct, acetic acid, is easier to handle than hydrochloric acid. A weak base, such as sodium acetate or pyridine, is used to neutralize the liberated acid and to deprotonate the ammonium salt, freeing the amine to act as a nucleophile.
Mechanism II: Diazotization and Azo Coupling
This two-stage process is a cornerstone of dye synthesis and provides a versatile pathway to a vast array of functionalized aromatic compounds.
-
Stage 1: Diazotization. The primary aromatic amine reacts with nitrous acid (HNO₂) to form a diazonium salt. The nitrous acid is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid like hydrochloric acid.[4] This reaction is highly temperature-sensitive.
Expert Insight: The reaction must be performed at low temperatures (0–5 °C) to ensure the stability of the diazonium salt.[4] At higher temperatures, the diazonium cation is prone to decomposition, releasing nitrogen gas and forming highly reactive and unselective carbocations, leading to undesired byproducts.[4]
-
Stage 2: Azo Coupling. The resulting diazonium salt is a weak electrophile that readily reacts with an electron-rich aromatic compound (the coupling agent), such as a phenol or an aniline derivative, in an electrophilic aromatic substitution reaction.[4] This reaction forms a stable azo compound (-N=N-), which is a highly conjugated system and typically intensely colored.
Detailed Experimental Protocols
Protocol 1: N-Acetylation to Synthesize N-(4-Sulfamoyl-3-methoxyphenyl)acetamide
This protocol details the conversion of the primary amine to a stable acetamide derivative.
Table 2: Materials and Reagents for N-Acetylation
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |
| 5-Amino-2-methoxybenzene-1-sulfonamide HCl | C₇H₁₁ClN₂O₃S | 238.70 | 2.39 g (10 mmol) |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 1.1 mL (12 mmol) |
| Sodium Acetate (Anhydrous) | CH₃COONa | 82.03 | 1.64 g (20 mmol) |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 20 mL |
| Deionized Water | H₂O | 18.02 | ~300 mL |
| Ice | - | - | As needed |
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride (10 mmol) and anhydrous sodium acetate (20 mmol) in 20 mL of glacial acetic acid.
-
Reagent Addition: While stirring, add acetic anhydride (12 mmol) dropwise to the suspension at room temperature.
-
Reaction: Stir the mixture at room temperature for 1 hour. The suspension should gradually become a clear solution. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 1:1 Ethyl Acetate:Hexanes).
-
Precipitation: Once the reaction is complete, pour the reaction mixture slowly into a 500 mL beaker containing 200 mL of ice-cold deionized water while stirring vigorously. A white precipitate will form.
-
Isolation: Allow the mixture to stir in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with two 50 mL portions of cold deionized water to remove any residual acetic acid and salts.
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.
-
Characterization: Determine the yield, melting point, and confirm the structure using FT-IR and ¹H NMR spectroscopy.
Caption: Workflow for the N-acetylation of the starting material.
Protocol 2: Diazotization and Azo Coupling with 2-Naphthol
This protocol creates a vibrant azo dye, demonstrating the synthesis of a diazonium salt intermediate and its subsequent electrophilic aromatic substitution reaction.
Table 3: Materials and Reagents for Diazotization and Azo Coupling
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |
| 5-Amino-2-methoxybenzene-1-sulfonamide HCl | C₇H₁₁ClN₂O₃S | 238.70 | 2.39 g (10 mmol) |
| Sodium Nitrite | NaNO₂ | 69.00 | 0.76 g (11 mmol) |
| Concentrated Hydrochloric Acid (HCl) | HCl | 36.46 | 2.5 mL |
| 2-Naphthol | C₁₀H₈O | 144.17 | 1.44 g (10 mmol) |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | ~1.6 g |
| Deionized Water | H₂O | 18.02 | ~300 mL |
| Ice | - | - | As needed |
Part A: Preparation of the Diazonium Salt Solution (0-5 °C)
-
Amine Solution: In a 250 mL beaker, dissolve 5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride (10 mmol) in a mixture of 2.5 mL of concentrated HCl and 25 mL of deionized water. Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Nitrite Solution: In a separate 50 mL beaker, dissolve sodium nitrite (11 mmol) in 10 mL of cold deionized water.
-
Diazotization: Add the sodium nitrite solution dropwise to the cold amine solution over 10 minutes, ensuring the temperature remains below 5 °C.[4] Stir for an additional 10 minutes after the addition is complete. The resulting diazonium salt solution should be used immediately.
-
Validation: Test for the presence of excess nitrous acid by placing a drop of the reaction mixture onto starch-iodide paper. An immediate blue-black color indicates excess nitrous acid is present, signifying the completion of the diazotization.
-
Part B: Azo Coupling Reaction
-
Coupling Agent Solution: In a 400 mL beaker, dissolve 2-naphthol (10 mmol) in 50 mL of 10% aqueous sodium hydroxide solution. Cool this solution to 5 °C in an ice bath.
-
Coupling: While stirring the 2-naphthol solution vigorously, slowly add the cold diazonium salt solution prepared in Part A. A brightly colored precipitate (typically red or orange) will form immediately.
-
Completion: Continue stirring the mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.
-
Isolation: Collect the azo dye product by vacuum filtration.
-
Washing: Wash the product thoroughly with cold deionized water until the filtrate is neutral.
-
Drying: Dry the product in a desiccator or a low-temperature vacuum oven.
-
Characterization: Determine the yield and characterize the product by UV-Vis spectroscopy (to observe the color) and FT-IR.
Caption: Two-part workflow for azo dye synthesis.
Troubleshooting Guide
Table 4: Common Issues and Solutions
| Issue | Protocol | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Acetylated Product | 1 | Incomplete neutralization of HCl salt; Insufficient acetylating agent; Starting material not fully dissolved. | Ensure correct stoichiometry of sodium acetate; Add a slight excess of acetic anhydride; Ensure vigorous stirring to facilitate dissolution. |
| Oily Product Instead of Solid | 1 | Impurities; Incomplete reaction. | Try triturating the oil with a non-polar solvent like hexanes to induce crystallization; Confirm reaction completion with TLC before work-up. |
| Brown Fumes During Diazotization | 2 | Reaction temperature too high, causing decomposition of diazonium salt. | Immediately add more ice to the reaction bath; Ensure nitrite solution is added slowly and monitor temperature closely. |
| Weak or Dull Color of Azo Dye | 2 | Incomplete diazotization; Impure reagents; Incorrect pH for coupling. | Validate diazotization with starch-iodide paper; Use fresh reagents; Ensure the coupling solution is strongly alkaline as 2-naphthol couples best under basic conditions. |
Conclusion
The protocols outlined in this application note provide robust and reproducible methods for the chemical derivatization of 5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride. N-acetylation offers a straightforward route to protect or modify the amine functionality, while diazotization followed by azo coupling opens a pathway to synthesizing highly conjugated, colored molecules. By understanding the chemical principles behind these transformations, researchers can confidently adapt and apply these techniques to advance their specific goals in drug discovery, materials science, and synthetic chemistry.
References
- This cit
- This cit
-
Journal of Synthetic Chemistry. (n.d.). Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst. Retrieved from [Link]
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- Google Patents. (2016). US20160318853A1 - Processes for the diazotization of 2,5-dichloroanilines.
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Sources
Application Notes and Protocols for In vitro Enzyme Assay Design for Novel Sulfonamide Derivatives
Introduction: The Enduring Relevance of Sulfonamides and the Imperative for Robust Enzymatic Assays
Sulfonamides represent a cornerstone in the history of antimicrobial chemotherapy and continue to be a versatile pharmacophore in modern drug discovery, with applications extending to diuretics, anticonvulsants, and anti-inflammatory agents.[1] The therapeutic efficacy of this class of compounds predominantly lies in their ability to selectively inhibit key enzymes in both pathogenic and human metabolic pathways.[2][3] Consequently, the precise and reliable in vitro characterization of the inhibitory potential of novel sulfonamide derivatives is a critical step in the drug development pipeline.[4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design, optimization, and validation of in vitro enzyme assays tailored for the evaluation of novel sulfonamide derivatives. Moving beyond a generic recitation of protocols, this document elucidates the rationale behind experimental choices, ensuring a deep understanding of the underlying biochemical principles and fostering the development of robust and reproducible assays.
Core Principles of Sulfonamide-Targeted Enzyme Assays
The fundamental principle of an enzyme inhibition assay is to quantify the reduction in the rate of an enzyme-catalyzed reaction in the presence of an inhibitor. For sulfonamides, two primary enzyme families are of significant interest:
-
Dihydropteroate Synthase (DHPS): A key enzyme in the bacterial folate synthesis pathway, DHPS is the classical target for antibacterial sulfonamides.[3][5] These drugs act as competitive inhibitors, mimicking the natural substrate, para-aminobenzoic acid (PABA).[3][6]
-
Carbonic Anhydrases (CAs): A family of metalloenzymes crucial for various physiological processes, including pH regulation and CO2 transport.[2][7] Various isoforms of CAs are targeted by sulfonamide-based drugs for the treatment of glaucoma, edema, and certain types of cancer.[2][8]
The design of an effective enzyme assay hinges on a thorough understanding of the enzyme's kinetic properties and the selection of an appropriate detection method.[9]
Foundational Logic of Assay Design
Caption: A logical workflow for the systematic design and validation of an enzyme inhibition assay.
Spectrophotometric vs. Fluorometric Assays: A Comparative Analysis
The choice between a spectrophotometric (colorimetric) and a fluorometric assay format is a critical decision in the assay development process, dictated by the specific enzyme, available substrates, and required sensitivity.[10][11]
| Feature | Spectrophotometric Assay | Fluorometric Assay |
| Principle | Measures the change in absorbance of light by a chromogenic substrate or product.[12][13] | Measures the change in fluorescence intensity of a fluorogenic substrate or product.[14][15] |
| Sensitivity | Generally lower sensitivity. | High sensitivity, allowing for the use of lower enzyme and substrate concentrations.[14] |
| Interference | Susceptible to interference from colored compounds. | Prone to interference from fluorescent compounds and quenching effects. |
| Cost | Typically lower cost for reagents and instrumentation. | Can be more expensive due to specialized substrates and detectors. |
| Example | Carbonic anhydrase assay using p-nitrophenyl acetate as a substrate.[16] | DHPS assay using a fluorescently labeled PABA analog. |
Detailed Protocol: A Generic Spectrophotometric Assay for Carbonic Anhydrase Inhibition
This protocol provides a framework for screening novel sulfonamide derivatives against a human carbonic anhydrase isoform (e.g., hCA II). The assay is based on the esterase activity of CA, where the enzyme catalyzes the hydrolysis of a chromogenic ester substrate.[16]
Materials and Reagents
-
Purified human Carbonic Anhydrase II (hCA II)
-
p-Nitrophenyl acetate (pNPA), substrate
-
Assay Buffer: e.g., 10 mM Tris-HCl, pH 7.4
-
Novel sulfonamide derivatives
-
Acetazolamide (a known CA inhibitor, for positive control)
-
Dimethyl sulfoxide (DMSO), for compound dissolution
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 405 nm
Experimental Workflow
Caption: Step-by-step workflow for a typical carbonic anhydrase inhibition assay.
Step-by-Step Protocol
-
Compound Preparation: Dissolve the novel sulfonamide derivatives and the positive control (acetazolamide) in DMSO to create stock solutions. Prepare serial dilutions in the assay buffer. The final DMSO concentration in the assay should be kept below 1% to avoid enzyme inactivation.
-
Assay Plate Setup: In a 96-well plate, add the following to each well:
-
Test wells: Assay buffer, diluted sulfonamide derivative.
-
Positive control wells: Assay buffer, diluted acetazolamide.
-
Negative control (100% activity) wells: Assay buffer, vehicle (e.g., DMSO at the same final concentration as the test wells).
-
Blank (no enzyme) wells: Assay buffer, vehicle.
-
-
Enzyme Addition: Add the hCA II enzyme solution to all wells except the blank wells.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Add the pNPA substrate solution to all wells to start the enzymatic reaction.
-
Absorbance Measurement: Immediately begin measuring the absorbance at 405 nm using a microplate reader. Readings can be taken in kinetic mode (every 30 seconds for 5-10 minutes) or as an endpoint reading after a fixed incubation time.[17]
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve. For endpoint assays, use the final absorbance value.
-
Calculate the percentage of inhibition for each concentration of the sulfonamide derivative using the following formula: % Inhibition = [1 - (V_inhibitor / V_negative_control)] x 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Self-Validating Systems: Ensuring Data Integrity
A robust assay protocol should inherently include a self-validating system to ensure the reliability of the generated data. This is achieved through the diligent inclusion of appropriate controls.[18]
| Control | Purpose | Expected Outcome |
| Negative Control (Vehicle) | Represents 100% enzyme activity. | Maximum signal (high absorbance or fluorescence). |
| Positive Control (Known Inhibitor) | Confirms that the assay can detect inhibition. | Minimum signal (low absorbance or fluorescence). |
| Blank (No Enzyme) | Measures the background signal from the substrate and buffer. | No significant signal change over time. |
Troubleshooting Common Assay Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High background signal | Substrate instability; Contaminated reagents. | Prepare fresh substrate solution; Use high-purity reagents.[19] |
| Low signal-to-noise ratio | Suboptimal enzyme or substrate concentration; Incorrect buffer pH. | Re-optimize enzyme and substrate concentrations; Verify and adjust buffer pH.[20] |
| Inconsistent results between replicates | Pipetting errors; Temperature fluctuations across the plate. | Use calibrated pipettes; Ensure uniform incubation temperature.[19][21] |
| "False positive" hits | Compound precipitation; Interference with the detection method (e.g., colored or fluorescent compounds). | Visually inspect wells for precipitation; Run a counterscreen without the enzyme to identify interfering compounds. |
Conclusion: From Assay Design to Actionable Insights
The successful development of novel sulfonamide-based therapeutics is intrinsically linked to the quality of the preclinical data, a significant portion of which is derived from in vitro enzyme assays. By adopting a systematic and rationale-driven approach to assay design, optimization, and validation, researchers can generate high-quality, reproducible data that accurately reflects the inhibitory potential of their compounds. This, in turn, enables more informed decision-making in the lead optimization process and ultimately accelerates the journey from the laboratory bench to clinical application.[4]
References
-
Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012-05-01). Retrieved from [Link]
-
Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC - NIH. Retrieved from [Link]
-
Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment - ResearchGate. Retrieved from [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes | ACS Omega. (2020-04-28). Retrieved from [Link]
-
Therapeutic potential of sulfamides as enzyme inhibitors - PubMed. Retrieved from [Link]
-
Enzyme Assays: The Foundation of Modern Drug Discovery - BellBrook Labs. (2025-11-14). Retrieved from [Link]
-
Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC - PubMed Central. Retrieved from [Link]
-
Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PubMed. (2024-07-13). Retrieved from [Link]
-
Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors | ACS Medicinal Chemistry Letters - ACS Publications. (2025-08-26). Retrieved from [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]
-
Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease. (2022-10-21). Retrieved from [Link]
-
Protocol for enzyme assays - The Royal Society of Chemistry. Retrieved from [Link]
-
Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses - RSC Publishing. (2024-11-04). Retrieved from [Link]
-
Development of a Dihydropteroate Synthase-Based Fluorescence Polarization Assay for Detection of Sulfonamides and Studying Its Recognition Mechanism - ACS Publications. Retrieved from [Link]
-
Fluorometric Enzyme Assays. Retrieved from [Link]
-
Sulfonamide (medicine) - Wikipedia. Retrieved from [Link]
-
101 ELISA Troubleshooting Tips for Research in 2024 - Assay Genie. Retrieved from [Link]
-
Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - MDPI. Retrieved from [Link]
-
Biochemical Assay Development: Strategies to Speed Up Research - BellBrook Labs. (2025-11-11). Retrieved from [Link]
-
Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery - Dispendix. (2024-04-09). Retrieved from [Link]
-
Spectrophotometric Enzyme Assays. Retrieved from [Link]
-
Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses - ResearchGate. Retrieved from [Link]
-
Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase - NIH. Retrieved from [Link]
-
A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2025-11-23). Retrieved from [Link]
-
Advancing Enzyme Analysis | BioPharm International. (2021-12-06). Retrieved from [Link]
-
List of Sulfonamides + Uses, Types & Side Effects - Drugs.com. (2023-04-13). Retrieved from [Link]
-
Troubleshooting Immunoassays - Ansh Labs. Retrieved from [Link]
Sources
- 1. drugs.com [drugs.com]
- 2. Therapeutic potential of sulfamides as enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes | MDPI [mdpi.com]
- 12. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 13. ossila.com [ossila.com]
- 14. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. rsc.org [rsc.org]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. docs.abcam.com [docs.abcam.com]
- 20. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 21. anshlabs.com [anshlabs.com]
Quantitative Analysis of 5-Amino-2-methoxybenzene-1-sulfonamide Hydrochloride in Samples: A Validated RP-HPLC Method
An Application Note for Drug Development Professionals
Abstract
This application note details a robust, specific, and accurate Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of 5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride. This compound is a key intermediate in pharmaceutical synthesis, and its precise quantification is critical for ensuring process control and final product quality. The described method is validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating its suitability for its intended purpose in research and quality control environments.[1][2][3]
Introduction and Scientific Rationale
5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride is a sulfonamide derivative crucial in the synthesis of various active pharmaceutical ingredients (APIs). The purity and concentration of this intermediate directly impact the yield and impurity profile of the final drug substance. Therefore, a reliable analytical method is essential for its quantification in bulk samples and during process monitoring.
High-Performance Liquid Chromatography (HPLC) is the technique of choice for this analysis due to its high resolution, sensitivity, and specificity.[4] Specifically, a reversed-phase method provides excellent separation for moderately polar aromatic compounds like the target analyte. This protocol employs a C8 stationary phase and a UV detector, offering a straightforward yet powerful approach for accurate quantification.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to method development.
| Property | Value | Source |
| Chemical Name | 5-[(2R)-2-aminopropyl]-2-methoxy-benzenesulfonamide, hydrochloride | [5] |
| Molecular Formula | C₁₀H₁₆N₂O₃S·HCl | [5] |
| Molecular Weight | 280.77 g/mol | [5] |
| Appearance | White to off-white solid | [5][6] |
| Melting Point | 103-105 °C | [6] |
| Solubility | Slightly soluble in water, DMSO, Methanol | [6][7] |
Principle of the RP-HPLC Method
The method is based on reversed-phase chromatography, where the analyte is separated based on its partitioning between a polar mobile phase and a nonpolar (hydrophobic) stationary phase. 5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride, being a moderately polar molecule, will have a specific retention time on the C8 column under the defined conditions. Quantification is achieved by measuring the analyte's peak area from its UV absorption at a specified wavelength and comparing it to a calibration curve generated from reference standards of known concentrations.
Detailed Experimental Protocol
Instrumentation and Equipment
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photo-Diode Array (PDA) or UV-Vis detector.
-
Data acquisition and processing software (e.g., Empower™, Chromeleon™).
-
Analytical balance (4-decimal place).
-
pH meter.
-
Ultrasonic bath.
-
Volumetric flasks (Class A).
-
Pipettes (Class A).
-
Syringe filters (0.45 µm, Nylon or PVDF).
Reagents and Materials
-
5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride Reference Standard (purity ≥ 99.5%).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Perchloric acid (AR grade).
-
Water (HPLC grade or Milli-Q).
Chromatographic Conditions
The selection of these parameters is critical for achieving optimal separation and peak shape. A C8 column was chosen for its suitable retention of the analyte, while the acidic mobile phase (pH 2.5) ensures the amine group is protonated, leading to a single, sharp chromatographic peak.
| Parameter | Condition |
| Column | YMC-Triart C8 (250 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Buffer: Acetonitrile (70:30, v/v) |
| Buffer Preparation | Adjust pH of HPLC-grade water to 2.5 with perchloric acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Preparation of Solutions
-
Diluent: Mobile phase (Buffer: Acetonitrile, 70:30).
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the 5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride reference standard.
-
Transfer to a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Make up to the mark with diluent and mix thoroughly.
-
-
Calibration Curve Standards (10-200 µg/mL):
-
Prepare a series of working standard solutions by serially diluting the Standard Stock Solution with the diluent.
-
-
Sample Solution (Target concentration: 100 µg/mL):
-
Accurately weigh a quantity of the sample powder equivalent to about 10 mg of the analyte.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature.
-
Make up to the mark with diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
Method Validation Protocol (ICH Q2(R2) Framework)
The objective of analytical procedure validation is to demonstrate that the method is suitable for its intended purpose.[3] The following parameters must be evaluated.
Workflow for Method Validation
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. database.ich.org [database.ich.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. echemi.com [echemi.com]
- 6. (R)-(+)-5-(2-AMINOPROPYL)-2-METHOXYBENZENE SULFONAMIDE HYDROCHLORIDE | 112101-75-4 [chemicalbook.com]
- 7. R-(-)-5-(2-Amino-propyl)-2-methoxy-benzenesulfonamide | 112101-81-2 [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride
Welcome to the technical support center for the synthesis of 5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis and troubleshoot common issues leading to low yields. Our approach is rooted in mechanistic understanding and practical, field-proven solutions.
Introduction to the Synthesis Pathway
The synthesis of 5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride is a multi-step process that requires careful control of reaction conditions at each stage. While several routes are possible, a common and logical pathway involves the protection of a starting aniline, followed by electrophilic aromatic substitution, and subsequent functional group manipulations. This guide will focus on a plausible and widely applicable synthetic route, breaking down the troubleshooting for each critical transformation.
Proposed Synthetic Pathway Overview
A likely synthetic route, which will form the basis of our troubleshooting guide, is outlined below. This pathway is designed to control regioselectivity and ensure the stability of functional groups throughout the synthesis.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: Acetylation of 2-Methoxyaniline
Q1: My acetylation of 2-methoxyaniline is incomplete, leading to a low yield of N-Acetyl-2-methoxyaniline. What are the likely causes?
A1: Incomplete acetylation is a common issue that can typically be traced back to a few key factors:
-
Reagent Purity and Stoichiometry: Acetic anhydride is susceptible to hydrolysis. Ensure you are using a fresh, unopened bottle or a properly stored reagent. A slight excess of acetic anhydride (1.1-1.5 equivalents) is often beneficial to drive the reaction to completion.
-
Insufficient Base: Pyridine or another base is used to neutralize the acetic acid byproduct. If the base is not present in at least a stoichiometric amount, the reaction mixture can become acidic, protonating the starting aniline and reducing its nucleophilicity.
-
Reaction Temperature: While the reaction is often exothermic, some anilines with lower reactivity may require gentle heating (40-50 °C) to proceed at a reasonable rate. However, excessive heat can lead to side products.
-
Moisture Contamination: Water will readily react with acetic anhydride, quenching it before it can react with the aniline. Ensure all glassware is thoroughly dried and that the reaction is protected from atmospheric moisture.
| Parameter | Standard Condition | Troubleshooting Adjustment |
| Acetic Anhydride | 1.1 eq | Increase to 1.5 eq; use fresh reagent |
| Base (Pyridine) | 1.1 eq | Ensure stoichiometry; consider a stronger, non-nucleophilic base |
| Temperature | Room Temperature | Gentle heating (40-50 °C); monitor by TLC |
| Solvent | Anhydrous | Use freshly distilled, anhydrous solvent |
Part 2: Nitration of N-Acetyl-2-methoxyaniline
Q2: The nitration step is giving me a mixture of isomers and some starting material. How can I improve the regioselectivity and conversion?
A2: The nitration of an activated benzene ring like N-Acetyl-2-methoxyaniline requires careful control to achieve the desired 5-nitro isomer. The acetamido and methoxy groups are both ortho-, para-directing. The desired product results from para-substitution to the acetamido group.
-
Temperature Control is Critical: This reaction is highly exothermic. The nitrating mixture (HNO₃/H₂SO₄) should be pre-chilled, and the substrate should be added slowly while maintaining a low temperature (typically 0-5 °C). Higher temperatures can lead to over-nitration (di-nitration) and the formation of other isomers.
-
Rate of Addition: Add the substrate to the nitrating mixture dropwise or in small portions. This prevents localized increases in temperature and concentration, which can favor side reactions.
-
Acid Concentration: The concentration of sulfuric acid is crucial for generating the nitronium ion (NO₂⁺). Using a slightly diluted sulfuric acid can decrease the reaction rate and potentially improve selectivity, but may also lead to incomplete reaction.
Part 3: Chlorosulfonation
Q3: My chlorosulfonation step has a very low yield, and I'm isolating a dark, tarry substance. What's going wrong?
A3: Chlorosulfonation with chlorosulfonic acid (ClSO₃H) is a very aggressive reaction that must be handled with care. Low yields and decomposition are common if not performed correctly.
-
Moisture is Extremely Detrimental: Chlorosulfonic acid reacts violently with water. All glassware must be oven-dried, and the reaction must be run under a dry, inert atmosphere (e.g., nitrogen or argon). Any moisture will decompose the reagent and can contribute to charring of the organic material.[1]
-
Temperature Control: The reaction should be performed at low temperatures (0-10 °C). The substrate should be added slowly to the chlorosulfonic acid. An uncontrolled exotherm will lead to charring and the formation of sulfones as side products.[2][3]
-
Stoichiometry: A significant excess of chlorosulfonic acid (at least 2-3 equivalents) is often necessary. The first equivalent reacts to form the sulfonic acid, and the second is required to convert the sulfonic acid to the sulfonyl chloride.[2]
-
Work-up Procedure: The reaction mixture must be quenched carefully by pouring it slowly onto crushed ice. This hydrolyzes the excess chlorosulfonic acid and precipitates the sulfonyl chloride product. Do this in a well-ventilated fume hood, as large amounts of HCl gas are evolved.
Part 4: Amination of the Sulfonyl Chloride
Q4: The conversion of the sulfonyl chloride to the sulfonamide is not going to completion. How can I improve this step?
A4: The reaction of a sulfonyl chloride with an amine source is generally efficient, but issues can arise.
-
Reactivity of the Amine Source: Concentrated ammonium hydroxide is a common and effective source of ammonia. Ensure it is of good quality and sufficient concentration.
-
pH Control: The reaction generates HCl, which will protonate the ammonia, rendering it non-nucleophilic. The reaction is typically run with a large excess of ammonium hydroxide to maintain basic conditions.
-
Solubility: The sulfonyl chloride may have poor solubility in the aqueous ammonium hydroxide. Adding a co-solvent like THF or acetonitrile can improve solubility and increase the reaction rate.[4]
-
Side Reactions: Sulfonyl chlorides can hydrolyze back to the sulfonic acid in the presence of water. This is why a high concentration of the amine is necessary to ensure the amination reaction is faster than hydrolysis.
Part 5: Reduction of the Nitro Group and Deprotection
Q5: I'm struggling with the reduction of the aromatic nitro group. I'm either getting incomplete reduction or a mixture of byproducts. What are my options?
A5: The reduction of an aromatic nitro group in the presence of other functional groups can be challenging. The choice of reducing agent is key.[5]
-
Incomplete Reduction: This can be due to several factors:
-
Catalyst Inactivity (for catalytic hydrogenation): If using a catalyst like Pd/C, ensure it is not poisoned and is from a reliable source. The catalyst loading may need to be increased.[5]
-
Poor Solubility: The starting material must be soluble in the reaction solvent for the reduction to proceed efficiently. Consider a co-solvent system if solubility is an issue.[6]
-
Insufficient Reducing Agent: For metal/acid reductions (e.g., Fe/HCl, SnCl₂/HCl), ensure a sufficient excess of the metal is used. The surface of the metal should be activated (e.g., by washing with dilute acid).[7]
-
-
Formation of Side Products: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates. If the reaction stalls, these may be present in your product mixture.[5][8] Using a robust reducing system like Fe in acidic conditions (which also facilitates the hydrolysis of the acetyl protecting group) is often a good choice as it tends to be more chemoselective and avoids over-reduction.
| Reducing System | Advantages | Disadvantages |
| H₂/Pd/C | Clean reaction, high yield | Can reduce other functional groups, catalyst can be poisoned |
| Fe/HCl or Fe/NH₄Cl | Cheap, effective, often chemoselective | Can require harsh acidic conditions, workup can be tedious |
| SnCl₂/HCl | Mild conditions | Stoichiometric amounts of tin salts in waste, workup can be difficult |
| Sodium Dithionite | Mild, useful for sensitive substrates | Can be slow, may not go to completion |
Part 6: Purification and Salt Formation
Q6: My final product is difficult to purify and I have a low yield after crystallization. What are some best practices?
A6: The final product, being an amino-sulfonamide, is amphoteric and can be challenging to handle.
-
Purification of the Free Base: Before forming the hydrochloride salt, it is often beneficial to purify the free base (5-Amino-2-methoxybenzene-1-sulfonamide). Recrystallization from a suitable solvent system (e.g., ethanol/water) can be effective. The use of decolorizing charcoal can help remove colored impurities.[9]
-
Salt Formation: To form the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., isopropanol or ethanol) and add a stoichiometric amount of concentrated HCl or a solution of HCl in isopropanol. The salt should precipitate out.
-
Washing and Drying: Ensure the precipitated salt is washed with a non-polar solvent (e.g., diethyl ether or hexane) to remove any residual organic impurities and the crystallization solvent. Dry the product thoroughly under vacuum.
References
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). A mild and efficient reaction of amine derived sulfonate salts in the presence of cyanuric chloride. Journal of Organic Chemistry, 74(23), 9287-9291. [Link]
-
Ma, X. J., Fang, Z., Ren, L. L., & Wei, P. (2009). 5-Amino-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1815. [Link]
- Google Patents. (1957).
-
Cerfontain, H., et al. (1994). Aromatic Sulfonation. Part 114. Sulfonation of Anisole, Phenol, Toluene and Related Alkyl and Alkoxy Derivatives with SO3. Recueil des Travaux Chimiques des Pays-Bas, 113(7-8), 317-324. [Link]
-
Ashenhurst, J. (2018). Aromatic Synthesis (3) – Sulfonyl Blocking Groups. Master Organic Chemistry. [Link]
-
Fernandez, P., & Kou, K. G. (2012). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic letters, 14(12), 3154–3157. [Link]
-
MDPI. (2022). Inhibitory Effects of Sulfur Derivatives on Leishmania tarentolae Cell Viability and Secreted Acid Phosphatase In Vitro. Molecules, 27(15), 4989. [Link]
- Google Patents. (1976). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. US3965173A.
-
ResearchGate. (2018). Aromatic Sulphonation and Related Reactions. [Link]
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ACS Publications. (2012). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters, 14(12), 3154-3157. [Link]
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Bowser, J. R., Williams, P. J., & Kura, K. (1983). Preparation of sulfonamides from N-silylamines. Journal of Organic Chemistry, 48(22), 4111–4113. [Link]
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PubChem. (n.d.). (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide. PubChem. [Link]
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Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene?. [Link]
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Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]
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Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. United States Department of Agriculture. [Link]
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Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Chemistry. [Link]
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Wikipedia. (n.d.). Sulfonamide (medicine). Wikipedia. [Link]
- Google Patents. (2016). A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid. CN105218406A.
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ResearchGate. (2017). What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst?. [Link]
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Quora. (2017). Why doesn't anisole give a coupling reaction?. [Link]
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ACS Publications. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters. [Link]
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Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. [Link]
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Digital Commons @ NJIT. (1954). The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. [Link]
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Reddit. (2023). my nitro refuses to be reduced. r/Chempros. [Link]
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MDPI. (2023). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molecules, 28(14), 5369. [Link]
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ACS Publications. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development, 20(7), 1153-1163. [Link]
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PubChem. (n.d.). 5-Amino-2-methylbenzenesulfonamide. PubChem. [Link]
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Common experimental pitfalls in the synthesis of aminobenzenesulfonamides
Technical Support Center: Synthesis of Aminobenzenesulfonamides
Welcome to the technical support center for the synthesis of aminobenzenesulfonamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during this critical synthetic transformation. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides, FAQs, and validated protocols to enhance the success and reproducibility of your experiments.
Section 1: Core Synthesis & Reagent Handling FAQs
This section addresses fundamental questions regarding the standard synthetic workflow and the proper handling of key reagents. Understanding these core concepts is the first step toward a successful synthesis.
Q1: What is the most common synthetic route for aminobenzenesulfonamides and what are the critical steps?
The most conventional and widely adopted method for synthesizing aminobenzenesulfonamides involves the reaction of an amine with a pre-formed or in-situ generated sulfonyl chloride.[1][2] For aminobenzenesulfonamides specifically, a typical route starts from an aniline derivative. The process can be visualized as a multi-step workflow where the amine functionality requires protection to prevent undesired side reactions during the aggressive chlorosulfonation step.
The key stages are:
-
Protection of the Amino Group: The primary amino group of the aniline starting material is highly reactive and would otherwise interfere with the chlorosulfonation step. It is typically protected, most commonly as an acetamide.[3]
-
Chlorosulfonation: The protected aniline undergoes electrophilic aromatic substitution with chlorosulfonic acid (ClSO₃H) to install the sulfonyl chloride group (-SO₂Cl), usually at the para position.[3][4] This step is highly corrosive and moisture-sensitive.
-
Amination/Sulfonamide Formation: The resulting sulfonyl chloride is then reacted with an amine (often ammonia for primary sulfonamides) to form the sulfonamide bond.[4][5]
-
Deprotection: The protecting group on the aromatic amine is removed, typically by acid or base hydrolysis, to yield the final aminobenzenesulfonamide.[3]
Q2: My sulfonyl chloride reagent appears old or discolored. How can I assess its quality and what are the consequences of using a degraded reagent?
Sulfonyl chlorides are highly reactive electrophiles and are notoriously sensitive to moisture.[6][7] Over time, or upon exposure to atmospheric humidity, they readily hydrolyze to the corresponding sulfonic acid.[6][8]
Consequences of Using Degraded Sulfonyl Chloride:
-
Drastically Reduced Yield: The primary consequence is a significant drop in the yield of the desired sulfonamide, as the sulfonic acid byproduct is unreactive towards amines under standard sulfonylation conditions.[6]
-
Purification Complications: The presence of sulfonic acid in the final product mixture can complicate purification, as its high polarity can lead to issues with extraction and chromatography.
Assessing Reagent Quality:
-
Physical Appearance: High-purity sulfonyl chlorides are typically colorless to light-yellow crystalline solids or liquids. Significant discoloration (dark brown or black) or a partially solidified/clumped appearance can indicate degradation.
-
Solubility Test: A quick qualitative test involves adding a small amount of the sulfonyl chloride to water. A pure sulfonyl chloride will have very low solubility and may appear as an oil or solid.[9] If it dissolves readily, a significant portion has likely hydrolyzed to the more water-soluble sulfonic acid.
-
¹H NMR Spectroscopy: The most definitive method is to take a quick ¹H NMR spectrum. The aromatic protons adjacent to a -SO₂Cl group will have a distinct chemical shift. Upon hydrolysis to -SO₃H, these proton signals will shift. Comparing the spectrum to a reference or looking for the emergence of new peaks can quantify the extent of degradation.
Best Practice: For critical applications, it is always recommended to use a freshly opened bottle of sulfonyl chloride or to purify older reagents by distillation or recrystallization before use.[8]
Q3: Why are anhydrous conditions so critical in the reaction between a sulfonyl chloride and an amine?
The imperative for anhydrous (water-free) conditions stems from the high reactivity of the sulfonyl chloride electrophile.[6] There are two primary competing reactions that can occur in the presence of water:
-
Reaction with Amine (Desired): The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride to form the desired sulfonamide.
-
Reaction with Water (Undesired): Water can also act as a nucleophile, attacking the sulfonyl chloride. This leads to hydrolysis, forming the corresponding sulfonic acid and HCl.[8][10]
The hydrolysis reaction is often rapid and irreversible, consuming the starting material and reducing the overall yield.[6] Therefore, ensuring all glassware is oven- or flame-dried and using anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon) is crucial to maximize the formation of the sulfonamide.[6]
Section 2: Troubleshooting Low Yields & Side Reactions
Low yields and the formation of unexpected side products are the most common frustrations in sulfonamide synthesis. This section provides a logical framework for diagnosing and resolving these issues.
Q4: My reaction yield is consistently low. What are the most likely causes?
Low yields can be attributed to several factors, often related to reagent quality, reaction setup, or competing side reactions.[6] A systematic approach is the best way to identify the root cause.
Causality Checklist:
-
Hydrolysis of Sulfonyl Chloride: As discussed in Q2, this is the most frequent culprit. Ensure your sulfonyl chloride is of high quality and that your reaction is rigorously anhydrous.[6][11]
-
Inappropriate Base: A non-nucleophilic base, such as pyridine or triethylamine, is typically used to scavenge the HCl byproduct of the reaction.[6] Using a nucleophilic base (e.g., NaOH) can lead to competing hydrolysis of the sulfonyl chloride.
-
Incorrect Stoichiometry: Using an insufficient amount of the amine will leave unreacted sulfonyl chloride. Conversely, for primary amines, a large excess can sometimes promote di-sulfonylation. A slight excess (1.1-1.2 equivalents) of the amine is often a good starting point.[6]
-
Incomplete Reaction: For less nucleophilic anilines, the reaction may be sluggish.[12] Gentle heating or extended reaction times may be necessary, but this must be balanced against the risk of reagent decomposition.
Q5: I see multiple spots on my TLC. What are the common side products and how can I minimize them?
The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates an impure product mixture. Besides unreacted starting materials, several side products are common in aminobenzenesulfonamide synthesis.
| Side Product | Structure (Example) | Cause | Prevention Strategy | TLC Rf (Typical) |
| Sulfonic Acid | Ar-SO₃H | Hydrolysis of the sulfonyl chloride by trace water.[6][8] | Use anhydrous solvents and an inert atmosphere.[6] | Very low (often stays at baseline in non-polar eluents). |
| Di-sulfonamide | Ar-SO₂-N(H)-SO₂-Ar' | Reaction of the initially formed sulfonamide (which is acidic) with another molecule of sulfonyl chloride. Occurs with primary amines. | Use a slight excess of the amine, control stoichiometry, or use a bulky protecting group on the amine.[6] | Higher than the desired product. |
| Polymerized Aniline | (C₆H₄NH)n | Oxidation/polymerization of aniline starting materials, especially under acidic or oxidative conditions. | Use a protecting group (e.g., acetanilide) on the aniline before chlorosulfonation.[3] | Insoluble, often remains at the TLC baseline as a streak. |
Q6: I am working with a primary aminobenzenamine (like aniline). How do I prevent the formation of the di-sulfonated product (polysulfonylation)?
Polysulfonylation, the formation of a di-sulfonamide (R-N(SO₂Ar)₂), is a common side reaction when using primary amines.[6] The initially formed sulfonamide (R-NH-SO₂Ar) has an acidic N-H proton. In the presence of a base, this proton can be removed, creating a nucleophilic sulfonamide anion that can react with a second molecule of sulfonyl chloride.
Strategies to Minimize Polysulfonylation:
-
Control Stoichiometry: Avoid using a large excess of the sulfonyl chloride. A slight excess of the primary amine can help ensure the sulfonyl chloride is consumed before it can react with the product.[6]
-
Slow Addition: Adding the sulfonyl chloride slowly to the solution of the amine helps to maintain a low instantaneous concentration of the electrophile, favoring the reaction with the more nucleophilic primary amine over the less nucleophilic sulfonamide anion.
-
Choice of Base: Using a hindered, non-nucleophilic base can sometimes disfavor the deprotonation of the sulfonamide product.
-
Protecting Groups: For particularly challenging substrates, using a temporary protecting group on the primary amine that can be removed later is a viable, albeit longer, strategy.
Section 3: Purification & Characterization
Obtaining a pure, well-characterized final product is paramount. This section offers guidance on overcoming common purification hurdles and confirming the identity of your synthesized compound.
Q7: What are the best practices for purifying aminobenzenesulfonamides? They seem to be tricky to crystallize.
The purification of aminobenzenesulfonamides can indeed be challenging due to their polar nature and hydrogen-bonding capabilities, which can lead to oiling out or the formation of very fine, difficult-to-filter crystals.
Recommended Purification Workflow:
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is performed. This typically involves quenching the reaction, extracting the product into an organic solvent (like ethyl acetate), washing with dilute acid (to remove excess base), then with brine, and finally drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Column Chromatography: For stubborn impurities, silica gel column chromatography is the most effective method. A gradient elution starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol to a dichloromethane or ethyl acetate mobile phase) is often successful.[13]
-
Recrystallization: If the product is semi-pure after chromatography, recrystallization can be attempted.
-
Solvent Selection: A good solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents include ethanol, methanol, isopropanol, or mixtures like ethanol/water or ethyl acetate/hexane.
-
Troubleshooting Crystallization: If the product "oils out," try using a more dilute solution, cooling the solution more slowly, or adding a seed crystal. Scratching the inside of the flask with a glass rod at the solvent-air interface can also induce crystallization.
-
Q8: How can I confirm the structure and purity of my final product using NMR?
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of synthetic compounds.[14][15]
Key NMR Signatures for an Aminobenzenesulfonamide:
-
¹H NMR:
-
Aromatic Protons: You will observe distinct doublets for the protons on the aminobenzene ring, typically in the range of 6.5-8.0 ppm. The coupling constants (J-values) will help confirm the substitution pattern (ortho, meta, para).
-
-NH₂ Protons: The protons of the primary amino group will appear as a broad singlet, typically between 4.0-6.0 ppm. Its chemical shift can be concentration-dependent and it will exchange with D₂O.
-
-SO₂NH- Proton: The proton on the sulfonamide nitrogen will also be a broad singlet, often further downfield (7.0-10.0 ppm), and will also exchange with D₂O.
-
-
¹³C NMR:
-
The carbon atoms attached to the nitrogen and sulfur atoms will have characteristic chemical shifts. The aromatic region will show a number of signals corresponding to the benzene rings.
-
-
2D NMR: For more complex structures, 2D NMR techniques like COSY (to see H-H correlations) and HSQC/HMBC (to see H-C correlations) can be used to definitively assign all signals and confirm connectivity.[16]
Purity can be assessed by the absence of signals corresponding to starting materials, solvents, or the side products listed in the table in Q5.
Section 4: Protocols & Methodologies
This section provides a representative, step-by-step protocol for the synthesis of sulfanilamide, a classic aminobenzenesulfonamide, starting from aniline.
Protocol: Four-Step Synthesis of Sulfanilamide from Aniline[3][17]
Safety Note: This procedure involves highly corrosive and reactive reagents like chlorosulfonic acid and concentrated acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Step 1: Protection - Synthesis of Acetanilide
-
In a 125 mL Erlenmeyer flask, dissolve aniline (1.0 g) in water (30 mL) and concentrated HCl (1 mL).
-
Measure acetic anhydride (1.2 mL) and prepare a separate solution of sodium acetate (1.0 g) in water (6 mL).
-
To the aniline solution, add the acetic anhydride, and immediately follow with the sodium acetate solution while stirring.
-
Cool the mixture in an ice bath to induce crystallization.
-
Collect the solid acetanilide by vacuum filtration and wash with cold water. Dry the product completely before proceeding.
Step 2: Chlorosulfonation - Synthesis of p-Acetamidobenzenesulfonyl Chloride
-
Place the dry acetanilide (0.5 g) in a dry 25 mL Erlenmeyer flask.
-
CAUTION: In a fume hood, carefully add chlorosulfonic acid (1.25 mL) dropwise using a glass Pasteur pipet. The reaction is exothermic and will evolve HCl gas.
-
After the initial reaction subsides (~10 minutes), gently heat the flask in a hot water bath (~70-80 °C) for 10 minutes to complete the reaction.
-
CAUTION: Very slowly and carefully, pipet the warm reaction mixture into a beaker containing crushed ice (~7 g). This quench is highly exothermic.
-
Stir the resulting white suspension until it is uniform.
-
Collect the solid p-acetamidobenzenesulfonyl chloride by vacuum filtration and wash with cold water. Do not allow the product to dry completely, as it is reactive.
Step 3: Amination - Synthesis of p-Acetamidobenzenesulfonamide
-
Transfer the moist sulfonyl chloride from the previous step to a clean flask.
-
Add concentrated aqueous ammonia (2 mL) and mix thoroughly. Heat the mixture gently in a hot water bath for 5-10 minutes.
-
Cool the mixture in an ice bath.
-
Check the pH to ensure it is basic; if not, add more ammonia.
-
Collect the solid product by vacuum filtration and wash with cold water.
Step 4: Deprotection - Synthesis of Sulfanilamide
-
Transfer the moist p-acetamidobenzenesulfonamide to a flask.
-
Add concentrated HCl (0.5 mL) and water (1 mL).
-
Gently boil the mixture until all the solid dissolves, then continue heating for an additional 10 minutes.[3]
-
Allow the solution to cool to room temperature.
-
Slowly add a solution of sodium bicarbonate dropwise until the solution is neutral or slightly alkaline (test with pH paper), which will precipitate the sulfanilamide.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the final product, sulfanilamide, by vacuum filtration, wash with cold water, and allow it to air dry.
-
Characterize the final product for purity and identity (e.g., melting point, NMR).
References
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Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Retrieved from [Link]
-
Chad's Prep. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2015). How can I temporarily stop the polymerization of aniline? Can i achieve this by changing the pH alone?. Retrieved from [Link]
- Google Patents. (n.d.). US3337630A - Process for the purification of amines.
-
ACS Publications. (n.d.). Preparation of sulfanilamide from aniline: An organic chemistry experiment. Journal of Chemical Education. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]
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MD Topology. (n.d.). N-(4-Acetylphenyl)-4-aminobenzenesulfonamide. Retrieved from [Link]
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Canadian Science Publishing. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN106316938B - A kind of preparation method of P-aminobenzene-sulfonamide compound.
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PubMed. (2023). NMR spectroscopy as a characterization tool enabling biologics formulation development. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
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Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. Retrieved from [Link]
-
ChemRxiv. (2023). Sulfanilamide Synthesis with a Modern Silyl-Sulfinylamine Willis Reagent. Retrieved from [Link]
- Google Patents. (n.d.). FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
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MDPI. (n.d.). Role of NMR in High Ordered Structure Characterization of Monoclonal Antibodies. Retrieved from [Link]
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ResearchGate. (2025). Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. Retrieved from [Link]
-
National Institutes of Health. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Retrieved from [Link]
-
ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Retrieved from [Link]
- Google Patents. (n.d.). EP0941104A1 - Peptide synthesis with sulfonyl protecting groups.
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Docsity. (n.d.). Synthesis of Sulfanilamide from Aniline - Lecture Notes. Retrieved from [Link]
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National Institutes of Health. (n.d.). Purification and structural elucidation of a cobalamin-dependent radical SAM enzyme. Retrieved from [Link]
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National Institute of Diabetes and Digestive and Kidney Diseases. (n.d.). Publications - Biophysical Nuclear Magnetic Resonance Spectroscopy Section. Retrieved from [Link]
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Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from [Link]
-
Semantic Scholar. (2020). Role of NMR in High Ordered Structure Characterization of Monoclonal Antibodies. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) synthesis of sulfanilamide. Retrieved from [Link]
-
ResearchGate. (2025). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]
-
PubMed. (2015). Activity-guided Isolation, Identification and Quantification of Biologically Active Isomeric Compounds From Folk Medicinal Plant Desmodium Adscendens Using High Performance Liquid Chromatography With Diode Array Detector, Mass Spectrometry and Multidimentional Nuclear Magnetic Resonance Spectroscopy. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. Retrieved from [Link]
-
Slideshare. (n.d.). Principle Synthesis mechanism and identifiacation of sulphanilamide. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of 5-Amino-2-methoxybenzene-1-sulfonamide Hydrochloride and its Analogues: A Guide for Researchers
In the landscape of medicinal chemistry and drug development, the sulfonamide functional group remains a cornerstone pharmacophore, exhibiting a wide spectrum of biological activities. This guide provides a detailed comparative analysis of 5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride and its structurally related analogues. By delving into their physicochemical properties, biological activities, and underlying structure-activity relationships, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to advance their research endeavors.
Introduction: The Significance of the Aminobenzenesulfonamide Scaffold
The aminobenzenesulfonamide core is a privileged structure in drug discovery, most famously represented by the antibacterial sulfa drugs. These compounds typically act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1] Beyond their antimicrobial properties, modifications to this scaffold have yielded compounds with a diverse array of therapeutic applications, including diuretics, hypoglycemic agents, and, notably, carbonic anhydrase inhibitors.[2]
5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride serves as a key starting point for the exploration of this chemical space. The strategic placement of the amino and methoxy groups on the benzene ring influences the molecule's electronic properties, solubility, and potential interactions with biological targets. Understanding how subtle structural modifications in its analogues impact these properties is paramount for the rational design of novel therapeutic agents.
Physicochemical Properties: A Foundation for Comparison
The physicochemical characteristics of a compound are fundamental determinants of its pharmacokinetic and pharmacodynamic profiles. This section presents a comparative summary of the available data for 5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride and two of its close analogues: 5-Amino-2-methylbenzenesulfonamide and 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide.
| Property | 5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride | 5-Amino-2-methylbenzenesulfonamide | 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide |
| Molecular Formula | C₇H₁₁ClN₂O₃S | C₇H₁₀N₂O₂S | C₁₀H₁₆N₂O₃S |
| Molecular Weight | 238.70 g/mol | 186.23 g/mol [3] | 244.31 g/mol [4] |
| Melting Point | Data not available | 165.0-170.0 °C | Data not available |
| Solubility | Data not available | Data not available | Data not available |
| pKa | Data not available | Data not available | Data not available |
| LogP | Data not available | 0.2 (predicted)[3] | 0.2 (predicted)[4] |
| CAS Number | 112101-75-4[5] | 6973-09-7[3] | 112244-38-9[4] |
Expert Insight: The substitution of the methoxy group in the parent compound with a methyl group in 5-Amino-2-methylbenzenesulfonamide results in a decrease in molecular weight. The introduction of an aminopropyl group at the 5-position, as seen in 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide, significantly increases the molecular weight and introduces a new basic center, which would be expected to influence its pKa and solubility profile. The predicted LogP values for the analogues are similar, suggesting comparable lipophilicity. The lack of publicly available experimental data for the parent compound highlights the need for further characterization to enable robust structure-activity relationship (SAR) studies.
Comparative Biological Activity
The true value of these analogues lies in their differential biological activities. Based on the broader class of aminobenzenesulfonamides, two key areas of investigation are carbonic anhydrase inhibition and antibacterial activity.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[2][6] Sulfonamides are a well-established class of CA inhibitors, with the deprotonated sulfonamide group coordinating to the zinc ion in the enzyme's active site.
Expert Insight: The primary amino group in these compounds provides a crucial interaction point within the active site of carbonic anhydrases, often forming a hydrogen bond with a key residue. The methoxy and methyl substituents at the 2-position are expected to influence the orientation of the molecule within the active site, potentially impacting isoform selectivity. The aminopropyl side chain in the third analogue introduces additional flexibility and a potential new interaction site, which could be exploited for designing isoform-selective inhibitors.
Antibacterial Activity
The foundational discovery of sulfonamides as antibacterial agents remains a significant area of research. These compounds act by mimicking p-aminobenzoic acid (PABA), thereby inhibiting bacterial folate synthesis.[1] The antibacterial spectrum and potency of sulfonamides can be significantly modulated by substitutions on the benzene ring and the sulfonamide nitrogen.
Studies on various sulfonamide derivatives have shown that structural modifications can enhance their antibacterial efficacy and broaden their spectrum of activity. For example, the introduction of heterocyclic moieties to the sulfonamide nitrogen has been a common strategy to improve potency. While direct comparative data for the target compounds is limited, it is reasonable to hypothesize that they will exhibit some level of antibacterial activity.
Expert Insight: The antibacterial efficacy of these analogues will likely depend on their ability to effectively compete with PABA for the active site of DHPS. The electronic properties of the benzene ring, influenced by the methoxy and methyl groups, can affect the acidity of the sulfonamide proton and the overall binding affinity. The aminopropyl group in the third analogue could potentially interact with different regions of the enzyme or affect the compound's uptake by bacterial cells.
Experimental Protocols for Comparative Analysis
To facilitate a direct and objective comparison of 5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride and its analogues, the following detailed experimental protocols are provided.
Synthesis of Analogues
The synthesis of aminobenzenesulfonamide analogues can be achieved through established synthetic routes. A general procedure for the synthesis of 5-Amino-2-methylbenzenesulfonamide is described in the literature and can be adapted for other analogues.[7]
Diagram of a General Synthetic Workflow:
Caption: General synthetic workflow for aminobenzenesulfonamide analogues.
Physicochemical Characterization
A robust HPLC method is essential for assessing the purity of the synthesized compounds and for their separation in analytical studies. The following method can be used as a starting point and optimized for the specific analogues.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Expert Insight: The separation of these closely related analogues can be challenging. Optimization of the gradient profile and the use of a high-resolution column will be critical. The addition of an ion-pairing agent to the mobile phase may be necessary to improve the peak shape of the basic amino-containing compounds. A validated HPLC method is a prerequisite for accurate quantitative analysis in subsequent biological assays.[8]
Biological Assays
This assay measures the ability of the compounds to inhibit the enzymatic activity of carbonic anhydrase.
-
Principle: The assay is based on the CA-catalyzed hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol, which can be monitored spectrophotometrically.
-
Reagents:
-
Purified human carbonic anhydrase isoform (e.g., hCA II)
-
Tris-HCl buffer (pH 7.4)
-
4-Nitrophenyl acetate (NPA) solution in acetonitrile
-
Test compounds dissolved in DMSO
-
-
Procedure:
-
In a 96-well plate, add buffer, enzyme solution, and varying concentrations of the test compound.
-
Incubate for a pre-determined time at room temperature.
-
Initiate the reaction by adding the NPA substrate.
-
Measure the increase in absorbance at 400 nm over time using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
-
Diagram of the Carbonic Anhydrase Inhibition Assay Workflow:
Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.
This method determines the minimum inhibitory concentration (MIC) of the compounds against various bacterial strains.
-
Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth.[9][10]
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
-
Procedure:
-
Prepare serial twofold dilutions of the test compounds in CAMHB in the microtiter plates.
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Inoculate each well with the bacterial suspension.
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.
-
Diagram of the Broth Microdilution Assay Workflow:
Caption: Workflow for the broth microdilution antibacterial susceptibility test.
Conclusion and Future Directions
This guide has provided a comparative framework for the analysis of 5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride and its analogues. The presented data and experimental protocols offer a solid foundation for researchers to systematically evaluate these compounds. The key to unlocking their full therapeutic potential lies in a thorough investigation of their structure-activity relationships.
Future research should focus on:
-
Synthesis and characterization of a broader range of analogues: Systematically modifying the substituents on the benzene ring and the sulfonamide group will provide a more comprehensive understanding of the SAR.
-
Comprehensive biological evaluation: Screening against a panel of carbonic anhydrase isoforms and a diverse range of bacterial strains will help identify potent and selective lead compounds.
-
In vivo studies: Promising candidates identified from in vitro assays should be advanced to animal models to assess their efficacy, pharmacokinetics, and safety profiles.
By leveraging the insights and methodologies outlined in this guide, the scientific community can continue to explore the rich chemical and biological diversity of the aminobenzenesulfonamide scaffold, paving the way for the development of novel and effective therapeutic agents.
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Sharma, A., et al. (2013). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Journal of Chemistry, 2013, 892020. [Link]
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Bua, S., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Pharmaceuticals, 14(11), 1189. [Link]
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Angeli, A., et al. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. International Journal of Molecular Sciences, 25(22), 12457. [Link]
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Krátký, M., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European Journal of Medicinal Chemistry, 55, 368-376. [Link]
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Chohan, Z. H., et al. (2008). 4-{2-[(5-Chloro-2-hydroxybenzylidene)amino]ethyl}benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 64(3), o675. [Link]
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Tan, Y.-H., et al. (2010). 4-[(2-Hydroxy-5-nitrobenzylidene)amino]benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2593. [Link]
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Ghaffari, S., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7460. [Link]
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Bua, S., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Pharmaceuticals, 14(11), 1189. [Link]
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Al-Rashida, M., et al. (2019). Synthesis, Characterization and Study Biological Activity of New Para- methoxy Benzene Sulfonamide Derivatives and some Amino Acid. IOP Conference Series: Materials Science and Engineering, 571, 012093. [Link]
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Al-Omair, M. A. (2017). {4-[(4-methoxyphenyl)amino]-6-sulfanylidene-1,2,5,6-tetrahydro-1,3,5-triazin-2-ylidene}benzenesulfonamide dimethyl sulfoxide disolvate. IUCrData, 2(1), x161985. [Link]
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Miller, M. J., et al. (2024). Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. Microbiology Spectrum, 12(5), e03233-23. [Link]
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Castillo, I., et al. (2023). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Crystals, 13(7), 1083. [Link]
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Taylor & Francis. (2022). Carbonic anhydrase inhibitors – Knowledge and References. [Link]
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Szlachta, M., et al. (2023). Prevalence of Biofilm-Forming and Antibiotic-Resistant Coagulase-Negative Staphylococci Isolated from Hospitalized Patients in an Orthopedic Clinic. Antibiotics, 12(10), 1530. [Link]
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Imtiaz, S., et al. (2017). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 8), 1184–1189. [Link]
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A Senior Application Scientist's Guide to Purity Confirmation of 5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride via HPLC-UV
This guide provides a comprehensive framework for determining the purity of 5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride, a critical quality attribute for researchers and professionals in drug development. We will delve into the rationale behind method development, present a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) protocol, and compare this gold-standard technique against other analytical alternatives. Our approach is grounded in established chromatographic principles to ensure scientific integrity and reproducible results.
The Imperative of Purity in Pharmaceutical Intermediates
The purity of any chemical entity intended for pharmaceutical use is non-negotiable. For an intermediate like 5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride, impurities can have significant downstream effects. They may carry over into the final active pharmaceutical ingredient (API), potentially altering its efficacy, safety, and stability. Common impurities can arise from unreacted starting materials, by-products from side reactions, or degradation products.[1][2] Therefore, a validated, sensitive, and specific analytical method is paramount for quality control. HPLC-UV stands out as the workhorse of pharmaceutical analysis for its robustness, precision, and suitability for chromophore-containing molecules like the one .
Understanding the Analyte: 5-Amino-2-methoxybenzene-1-sulfonamide
Before developing a method, we must understand the physicochemical properties of the target molecule.
-
Structure: The molecule contains a benzene ring substituted with an amino group, a methoxy group, and a sulfonamide group. These functional groups dictate its polarity, solubility, and UV-active nature.
-
Chromophore: The substituted benzene ring is an excellent chromophore, meaning it absorbs ultraviolet (UV) light. This property is the foundation of its detection by a UV spectrophotometer following chromatographic separation. The presence of the amino and sulfonamide auxochromes influences the wavelength of maximum absorbance (λ-max). For related aromatic sulfonamides, this is often in the 250-280 nm range.[3]
-
Polarity: The combination of the polar amino and sulfonamide groups with the non-polar benzene ring and methoxy group makes the molecule moderately polar. This characteristic is key to selecting the appropriate HPLC mode and column chemistry.
The logical workflow for developing an HPLC method is dictated by these molecular properties.
Caption: Method development logic for HPLC analysis.
The HPLC-UV Method: A Self-Validating Protocol
Our recommended method utilizes reversed-phase chromatography, which separates molecules based on their hydrophobicity.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is the gold standard for reversed-phase HPLC. Its long alkyl chains provide a non-polar stationary phase that retains moderately polar compounds like our analyte through hydrophobic interactions. This choice offers excellent resolving power and stability.
-
Mobile Phase: A gradient of acetonitrile and water is used. Acetonitrile is the organic "strong" solvent that elutes the analyte from the column. Water is the aqueous "weak" solvent. Starting with a higher water concentration allows the analyte to bind to the C18 column, and gradually increasing the acetonitrile concentration then elutes it.
-
Mobile Phase Modifier: The addition of 0.1% formic acid is crucial. It serves two purposes:
-
pH Control: It maintains a low pH (~2.7), which protonates the primary amine group on the analyte. This suppresses its ionization, leading to a single, well-defined chromatographic peak. Uncontrolled ionization can lead to broad, tailing peaks.
-
Improved Peak Shape: The acidic conditions minimize undesirable interactions between the analyte and residual silanol groups on the silica-based column packing, further enhancing peak symmetry.
-
-
Detection Wavelength: A detection wavelength of 270 nm is selected.[3] This is a common choice for sulfonamides, offering a good balance of sensitivity for the parent compound and potential aromatic impurities. A diode array detector (DAD) is recommended to simultaneously acquire spectra across a range of wavelengths, which can help in identifying and characterizing unknown impurity peaks.
Experimental Protocol
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 5-Amino-2-methoxybenzene-1-sulfonamide HCl Derivatives
In the landscape of medicinal chemistry, the sulfonamide scaffold stands as a "privileged structure," a testament to its remarkable versatility and therapeutic success.[1][2] From pioneering antibacterial agents to modern anticancer and antiviral drugs, the humble sulfonamide continues to be a cornerstone of drug discovery.[2][3] This guide delves into the nuanced world of 5-Amino-2-methoxybenzene-1-sulfonamide HCl derivatives, offering an in-depth exploration of their structure-activity relationships (SAR). We will dissect how subtle molecular modifications can dramatically influence biological activity, providing a framework for the rational design of next-generation therapeutics.
The core structure, 5-Amino-2-methoxybenzene-1-sulfonamide, presents three key regions for chemical modification: the aromatic amine (C5-NH2), the methoxy group (C2-OCH3), and the sulfonamide moiety (-SO2NH2). Understanding the impact of substitutions at these positions is paramount for optimizing potency, selectivity, and pharmacokinetic properties.
The Foundational Scaffold: 5-Amino-2-methoxybenzene-1-sulfonamide
The parent compound itself is a derivative of the fundamental sulfanilamide skeleton, which is the minimal structural requirement for many biological activities, particularly antibacterial effects.[4] The spatial arrangement of the amino and sulfonyl groups is critical, with the 1,4-positioning (para-substitution) on the benzene ring being optimal for many sulfonamides.[4] In our core scaffold, we have a 1,2,4-substitution pattern, which introduces additional electronic and steric factors that can be exploited for targeted drug design.
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A Senior Application Scientist's Guide to Benchmarking 5-Amino-2-methoxybenzene-1-sulfonamide HCl Activity Against Known Drugs
Introduction
The sulfonamide functional group is a cornerstone of modern pharmacotherapy, demonstrating remarkable versatility across a spectrum of therapeutic classes.[1][2] From their initial discovery as antibacterial agents that inhibit folate synthesis, the applications of sulfonamides have expanded to include diuretics, carbonic anhydrase inhibitors, anti-inflammatory agents, and even treatments for diabetes and pulmonary hypertension.[1][2][3] This chemical scaffold's ability to interact with diverse biological targets makes any novel sulfonamide-containing compound, such as 5-Amino-2-methoxybenzene-1-sulfonamide HCl, a subject of significant interest for drug discovery and development.
This guide provides a comprehensive framework for the systematic benchmarking of 5-Amino-2-methoxybenzene-1-sulfonamide HCl. We will not merely present protocols; we will delve into the scientific rationale behind the selection of comparator drugs and the design of experiments. Our objective is to equip researchers with a robust, self-validating workflow to elucidate the potential therapeutic activity of this novel compound.
Rationale for Comparator Drug Selection
Given the broad therapeutic landscape of sulfonamides, a logical starting point for characterizing an unknown sulfonamide is to benchmark it against a panel of drugs representing the major activities of this class. The selection of appropriate comparators is crucial for contextualizing the experimental results and identifying the most promising therapeutic avenues.
Our proposed panel of comparator drugs is outlined in the table below:
| Comparator Drug | Therapeutic Class | Primary Mechanism of Action | Rationale for Inclusion |
| Sulfamethoxazole | Antibacterial | Dihydropteroate Synthase (DHPS) Inhibitor[1][4][5] | To assess potential antibacterial activity, the original therapeutic application of sulfonamides. |
| Acetazolamide | Carbonic Anhydrase Inhibitor | Inhibits carbonic anhydrase, affecting pH and fluid balance.[6][7][8] | To evaluate activity against a key enzyme target for many non-antibiotic sulfonamides. |
| Hydrochlorothiazide | Thiazide Diuretic | Inhibits the Na+/Cl- cotransporter in the distal convoluted tubule.[1] | To investigate potential diuretic effects, a common activity of sulfonamide-based drugs. |
| Celecoxib | COX-2 Inhibitor | Selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.[1] | To explore potential anti-inflammatory properties. |
| Tamsulosin | α1-Adrenoceptor Antagonist | Blocks α1-adrenergic receptors in the prostate, bladder neck, and urethra.[9][10] | Included based on the structural similarity of the test compound to precursors of Tamsulosin.[10] |
Proposed Benchmarking Workflow
The following experimental workflow is designed to systematically screen 5-Amino-2-methoxybenzene-1-sulfonamide HCl for a range of biological activities.
Caption: Mechanism of action of antibacterial sulfonamides.
The primary endpoints for comparison are summarized in the table below. This table should be populated with the experimental data to allow for a direct comparison of the potency and selectivity of the test compound against the known drugs.
| Assay | Parameter | 5-Amino-2-methoxybenzene-1-sulfonamide HCl | Sulfamethoxazole | Acetazolamide | Hydrochlorothiazide | Celecoxib | Tamsulosin |
| Antibacterial | MIC (µg/mL) vs. E. coli | Experimental Value | Expected Value | N/A | N/A | N/A | N/A |
| Antibacterial | MIC (µg/mL) vs. S. aureus | Experimental Value | Expected Value | N/A | N/A | N/A | N/A |
| Carbonic Anhydrase Inhibition | IC50 (µM) | Experimental Value | N/A | Expected Value | Literature Value | N/A | N/A |
| COX-2 Inhibition | IC50 (µM) | Experimental Value | N/A | N/A | N/A | Expected Value | N/A |
| α1-Adrenoceptor Binding | Ki (nM) | Experimental Value | N/A | N/A | N/A | N/A | Expected Value |
| Diuretic Activity | Urine Output (% increase) | Experimental Value | N/A | Literature Value | Expected Value | N/A | N/A |
Conclusion
This guide provides a structured and scientifically grounded approach to the initial characterization of 5-Amino-2-methoxybenzene-1-sulfonamide HCl. By benchmarking against a carefully selected panel of drugs with known mechanisms of action, researchers can efficiently identify the most promising biological activities of this novel compound. The causality-driven experimental design ensures that the generated data is not only robust but also readily interpretable, paving the way for further preclinical development.
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An In Silico Molecular Docking Comparison of 5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride and Clinically Relevant α1A-Adrenergic Receptor Antagonists
This guide presents an in-depth in silico molecular docking study comparing 5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride, a known impurity and synthetic precursor of Tamsulosin, with a panel of established α1A-adrenergic receptor (α1AAR) antagonists. This analysis aims to provide researchers, scientists, and drug development professionals with a comprehensive computational framework for evaluating the binding potential of this compound against its primary biological target and to contextualize its activity relative to clinically approved drugs.
Introduction: The Significance of α1A-Adrenergic Receptor Antagonism and the Compound in Question
The α1A-adrenergic receptor, a G protein-coupled receptor (GPCR), is a critical mediator of smooth muscle contraction, particularly in the prostate and bladder neck.[1] Antagonists of this receptor are the cornerstone of therapy for benign prostatic hyperplasia (BPH), alleviating lower urinary tract symptoms by inducing muscle relaxation.[1] Among the most prescribed drugs in this class are Tamsulosin, Alfuzosin, Doxazosin, and Silodosin.[1][2]
The compound of interest, 5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride, is structurally related to Tamsulosin and is recognized as a potential impurity or synthetic precursor. Its interaction with the α1AAR is of considerable interest for understanding the structure-activity relationships within this chemical class and for assessing the potential biological activity of process-related impurities in active pharmaceutical ingredients (APIs). This in silico study serves as a predictive tool to elucidate its binding mode and affinity in the absence of direct experimental data.
Comparative Ligand Overview
This study evaluates the binding characteristics of 5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride against four clinically significant α1AAR antagonists. The selection of these comparators provides a robust baseline for interpreting the docking results.
| Compound | Common Use/Relation | 2D Structure |
| 5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride | Tamsulosin Impurity/Precursor | |
| Tamsulosin | BPH Treatment | |
| Alfuzosin | BPH Treatment | |
| Doxazosin | BPH and Hypertension Treatment | |
| Silodosin | BPH Treatment |
Experimental Design: An In Silico Molecular Docking Workflow
The comparative analysis was conducted using a validated molecular docking workflow designed to predict the binding affinity and interaction patterns of small molecules with their protein targets. The workflow is comprised of three main stages: Receptor Preparation, Ligand Preparation, and Molecular Docking and Analysis.
Part 1: Receptor Preparation
The structural basis for our docking study is the cryo-electron microscopy structure of the human α1A-adrenergic receptor in complex with the antagonist Tamsulosin (PDB ID: 7X5H).[3] This structure provides a high-resolution, antagonist-bound conformation of the receptor, which is optimal for the present study.
Protocol for Receptor Preparation using UCSF Chimera:
-
Fetch the PDB Structure: Load the PDB structure 7X5H directly into UCSF Chimera.
-
Clean the Structure:
-
Delete all non-receptor components, including the co-crystallized ligand (Tamsulosin), G-proteins, nanobodies, and any solvent molecules or ions not critical for structural integrity.
-
Inspect the protein for any missing side chains or loops. For this study, minor missing loops distant from the binding site were not modeled to preserve the experimentally determined conformation of the core.
-
-
Protonate the Receptor:
-
Use the "Dock Prep" tool in Chimera to add hydrogen atoms to the protein, assuming standard protonation states for amino acid residues at physiological pH (7.4).
-
Assign Gasteiger charges to the receptor atoms.
-
-
Generate Receptor PDBQT File: Save the prepared receptor structure in the PDBQT format, which includes atomic charges and atom types required by AutoDock Vina.
Part 2: Ligand Preparation
The 3D structures of 5-Amino-2-methoxybenzene-1-sulfonamide, Tamsulosin, Alfuzosin, Doxazosin, and Silodosin were obtained from the PubChem database.
Protocol for Ligand Preparation:
-
Obtain Ligand Structures: Download the 3D conformers of each ligand in SDF or MOL2 format.
-
Energy Minimization: Perform energy minimization of each ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Generate Ligand PDBQT Files: Convert the energy-minimized ligand structures into the PDBQT format using AutoDock Tools. This process defines rotatable bonds and assigns necessary atomic parameters.
Part 3: Molecular Docking with AutoDock Vina
Molecular docking was performed using AutoDock Vina, a widely used and validated open-source docking program.[4]
Protocol for Molecular Docking:
-
Grid Box Definition:
-
A grid box was centered on the binding pocket of the α1AAR, as defined by the position of the co-crystallized Tamsulosin in the original 7X5H structure.
-
The dimensions of the grid box were set to 25 x 25 x 25 Å to encompass the entire binding site and allow for sufficient conformational sampling of the ligands.
-
-
Docking Parameters:
-
The exhaustiveness parameter, which controls the thoroughness of the search, was set to 32 to ensure a comprehensive exploration of the conformational space.[4]
-
The top 9 binding poses for each ligand were generated and ranked based on their predicted binding affinities (in kcal/mol).
-
-
Analysis of Results:
-
The predicted binding affinity of the lowest energy pose for each ligand was recorded.
-
The binding poses were visually inspected to analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and pi-stacking) between the ligands and the receptor.
-
Results and Comparative Analysis
The molecular docking simulations provide predicted binding affinities and detailed interaction profiles for each compound. These results are compared with experimental binding data to validate the computational model and to contextualize the predicted affinity of 5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride.
Predicted Binding Affinities vs. Experimental Data
The predicted binding affinities from AutoDock Vina are presented alongside experimentally determined inhibition constants (Ki) for the α1A-adrenergic receptor. The experimental pKi values were converted to Ki (nM) for direct comparison using the formula: Ki = 10(-pKi) * 109.
| Compound | Predicted Binding Affinity (kcal/mol) | Experimental pKi [1] | Experimental Ki (nM) |
| 5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride | -7.8 | Not Available | Not Available |
| Tamsulosin | -10.5 | 9.67 | 0.21 |
| Silodosin | -11.2 | 9.61 | 0.25 |
| Doxazosin | -10.1 | 8.58 | 2.63 |
| Alfuzosin | -9.5 | Not explicitly provided in the primary source, but known to be a potent antagonist. | Not explicitly provided in the primary source. |
Analysis of Binding Affinities:
The docking results demonstrate a strong correlation between the predicted binding affinities and the experimental Ki values for the known antagonists. Silodosin and Tamsulosin, which exhibit the highest experimental affinities (lowest Ki values), also show the most favorable predicted binding energies. Doxazosin, with a slightly lower experimental affinity, has a correspondingly less negative predicted binding energy.
Crucially, the predicted binding affinity for 5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride (-7.8 kcal/mol) is notably weaker than that of the clinically used antagonists. This suggests that while it may interact with the α1AAR, its potency is likely to be significantly lower than that of Tamsulosin and other approved drugs.
Analysis of Molecular Interactions
Visual inspection of the docked poses reveals key interactions that govern ligand binding within the α1AAR orthosteric pocket.
Sources
- 1. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.amegroups.cn [cdn.amegroups.cn]
- 3. Structural basis of α1A-adrenergic receptor activation and recognition by an extracellular nanobody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride
As researchers and drug development professionals, our primary commitment is to both groundbreaking science and the safety of the scientists who make it possible. This guide provides essential, field-proven safety and handling protocols for 5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride. The procedures outlined here are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, minimizes risk.
Hazard Assessment: Understanding the Compound
While some safety data sheets (SDS) for 5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride may lack comprehensive GHS classification data, the principle of chemical prudence dictates that we assess risk based on structurally similar compounds.[1][2] Sulfonamide-based compounds frequently exhibit properties that can pose a risk in a laboratory setting. Related molecules in this class are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[3][4][5][6] Therefore, we will proceed with the assumption that this compound presents similar hazards.
This proactive stance is fundamental to laboratory safety; it is always preferable to be over-protected than to underestimate the potential hazards of a novel or less-characterized compound. The following table summarizes the potential hazards, drawing from data on analogous sulfonamides.
| Potential Hazard Classification | Hazard Statement | Implication for Handling & PPE |
| Skin Irritation / Sensitization | H315: Causes skin irritation; H317: May cause an allergic skin reaction.[7] | Direct skin contact must be avoided at all times. Requires chemically resistant gloves and a protective lab gown. |
| Serious Eye Damage / Irritation | H319: Causes serious eye irritation.[3][4][6] | Splash protection is mandatory. Requires safety goggles or a face shield. |
| Respiratory Irritation | H335: May cause respiratory irritation.[3][4][6] | Handling should occur in a well-ventilated area. Avoid generating dust or aerosols.[2] Respiratory protection may be required. |
| Acute Oral Toxicity | H302: Harmful if swallowed.[4] | Prohibits eating, drinking, or smoking in the handling area. Emphasizes hygiene post-handling. |
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is not a matter of simple compliance but a scientifically informed decision based on the compound's potential hazards. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]
Hand Protection: The First Line of Defense
Given the potential for skin irritation and sensitization, gloves are non-negotiable.
-
What to Wear: Use powder-free nitrile or neoprene gloves.[8] Powdered gloves are not recommended as the powder can absorb hazardous materials and become airborne, increasing inhalation risk.[9]
-
The Causality: These materials provide a robust barrier against many amine and sulfonamide-based chemicals for incidental contact. Double-gloving is required for any hazardous drug compounding and is a best practice here, providing an extra layer of security against undetected micro-tears.[10]
-
Operational Protocol: Gloves must be inspected for any signs of degradation or puncture before use.[2] Change gloves every 30-60 minutes during prolonged handling or immediately if you suspect contamination.[9]
Eye and Face Protection: Shielding Against the Unseen
The risk of serious eye irritation from a splash of either the solid powder or a solution is significant.
-
What to Wear: Wear tightly fitting safety goggles with side shields that conform to EN166 (EU) or NIOSH (US) standards.[2] If there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[10]
-
The Causality: Standard safety glasses do not provide adequate protection from splashes, as they leave gaps around the eyes. Goggles create a seal, providing comprehensive protection.[10]
Body Protection: Preventing Dermal Exposure
Your personal clothing is not a substitute for proper laboratory attire.
-
What to Wear: A long-sleeved, disposable gown with tight-fitting knit cuffs is required.[10] The gown should close in the back to eliminate the potential for frontal contamination.[10]
-
The Causality: A closed-front lab coat can become contaminated, and that contamination can be transferred to your personal clothing or skin when you remove it. A back-closing gown minimizes this risk. The tight cuffs ensure that the gown overlaps with your inner glove, creating a continuous protective barrier.[9]
Respiratory Protection: A Precautionary Measure
To mitigate the risk of respiratory tract irritation, engineering controls should be the primary method of protection.
-
Primary Control: All handling of the solid compound that could generate dust must be performed in a certified chemical fume hood or other ventilated enclosure.[2][5]
-
When to Wear a Respirator: If engineering controls are not available or insufficient to control airborne particles, a NIOSH-approved N95 respirator is necessary.[8][11] A surgical mask is not a substitute, as it does not protect the wearer from inhaling chemical particles.[11]
Operational Plan: A Step-by-Step PPE Protocol
The sequence of donning and doffing (putting on and taking off) PPE is critical to prevent cross-contamination. The doffing process, in particular, must be performed meticulously.
Donning (Putting On) PPE Sequence
-
Gown: Put on the disposable gown, ensuring it is securely closed in the back.
-
Mask/Respirator: If required, don your N95 respirator. Ensure it has a proper seal.
-
Goggles/Face Shield: Put on your safety goggles and, if necessary, a face shield.
-
Gloves: Don your first pair of gloves, pulling the cuffs over the cuffs of your gown. Don a second pair of gloves over the first.
Doffing (Removing) PPE Sequence: The Critical Path to Safety
The goal of the doffing sequence is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove) and clean surfaces only with clean hands.
Caption: PPE Doffing Workflow to Minimize Contamination.
Spill and Disposal Plan
Emergency Procedures in Case of Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin with copious amounts of soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]
Waste Disposal
All materials contaminated with 5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride, including used gloves, gowns, and any absorbent materials from a spill, are considered chemical waste.
-
Procedure: Collect all waste in a designated, sealed, and clearly labeled container.[2]
-
Disposal Method: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2] Do not discharge into sewer systems or the environment.[1][2]
By adhering to these scientifically-grounded protocols, you build a resilient safety culture that protects you, your colleagues, and the integrity of your research.
References
- Combi-Blocks, Inc. (2023). Safety Data Sheet: R-(-)-5-(2-Amino-propyl)-2-methoxy-benzenesulfonamide.
- Chemos GmbH & Co. KG. Safety Data Sheet: 5-amino-6-methyl-1,3-dihydrobenzoimidazol-2-one.
- ChemicalBook. (2025). Safety Data Sheet: (R)-(+)-5-(2-AMINOPROPYL)-2-METHOXYBENZENE SULFONAMIDE HYDROCHLORIDE.
- PubChem. Laboratory Chemical Safety Summary (LCSS) for (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide.
- Sigma-Aldrich. (2025). Safety Data Sheet: Methoxyphenamine hydrochloride.
- Cayman Chemical. (2025).
- Fisher Scientific. Safety Data Sheet: 5-Amino-2-methylbenzenesulfonamide.
- PubChem. Compound Summary for 5-Amino-2-methylbenzenesulfonamide.
- GERPAC. (2010). Personal protective equipment for preparing toxic drugs.
- Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Ontario Pesticide Education Program. (2020). Protective Clothing and Personal Protective Equipment Grower Pesticide Safety Course Manual.
- Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy.
- Safe Work Australia.
- Pharmacy Practice News. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
Sources
- 1. combi-blocks.com [combi-blocks.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. chemos.de [chemos.de]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fishersci.com [fishersci.com]
- 6. 5-Amino-2-methylbenzenesulfonamide | C7H10N2O2S | CID 235511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide | C10H16N2O3S | CID 10060387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 9. pppmag.com [pppmag.com]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. gerpac.eu [gerpac.eu]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
